molecular formula C15H14O3 B1300069 Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 729-17-9

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1300069
CAS No.: 729-17-9
M. Wt: 242.27 g/mol
InChI Key: YJOVQAHQGZBWIU-UHFFFAOYSA-N
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Description

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (CAS 729-17-9) is an organic compound with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . This ester derivative is a key synthetic intermediate in organic and medicinal chemistry research. Structurally related biphenyl carboxylates serve as versatile building blocks for synthesizing more complex molecules, such as chiral ligands for coordination polymers and bioactive analogs like 4-O-methylhonokiol derivatives . One such derivative has been investigated in scientific studies for its potential anti-inflammatory properties and its role in inhibiting macrophage chemotaxis, which is relevant for research into chronic inflammatory diseases . As a high-purity reference material, it is essential for method development, chemical synthesis, and pharmaceutical research. This product is intended for use in a controlled laboratory environment by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOVQAHQGZBWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362686
Record name Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729-17-9
Record name Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Biphenyl Scaffolds in Modern Chemistry

The biphenyl moiety is a privileged structural motif encountered in a vast array of functional materials, natural products, and, most notably, pharmaceutical agents. Its unique conformational properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of liquid crystals, organic light-emitting diodes (OLEDs), and agrochemicals. In the realm of drug discovery, the biphenyl scaffold is integral to the pharmacophore of numerous therapeutic agents, where it often serves as a rigid linker to orient other functional groups for optimal interaction with biological targets. Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate, the subject of this guide, is a valuable intermediate in the synthesis of more complex molecules within these fields. Its preparation, therefore, serves as an excellent case study for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for the synthesis of biaryl compounds, including this compound. This reaction offers numerous advantages, such as mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2] The general transformation involves the coupling of an aryl halide with an organoboron species in the presence of a palladium catalyst and a base.

Reaction Scheme

For the synthesis of our target molecule, the reaction proceeds as follows:

I-Ph-COOCH3 + HO-Ph-OCH3 --[Cu catalyst, Base, High Temp]--> CH3OOC-Ph-Ph-OCH3 Methyl 4-iodobenzoate 4-Methoxyphenol this compound```

The Ullmann reaction generally requires harsher conditions, including high temperatures and stoichiometric amounts of copper, and often results in lower yields compared to the Suzuki coupling. However, it can be a useful alternative when the corresponding boronic acid is unavailable or unstable.

Product Characterization

Confirmation of the synthesis of this compound is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the methoxy (-OCH₃) and methyl ester (-COOCH₃) protons. The aromatic region will display characteristic splitting patterns (doublets and triplets) corresponding to the substitution pattern of the biphenyl system. Based on data for structurally similar compounds, the methoxy protons should appear around δ 3.8 ppm and the methyl ester protons around δ 3.9 ppm. The aromatic protons will be in the range of δ 7.0-8.1 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbons in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 167 ppm). The aromatic carbons will appear in the region of δ 114-145 ppm, and the methoxy and methyl ester carbons will be upfield (around δ 52 and 55 ppm, respectively). *[2] Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (242.27 g/mol ).

Safety and Handling

  • Aryl Halides (e.g., Methyl 4-iodobenzoate): These compounds can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organoboron Reagents (e.g., 4-Methoxyphenylboronic acid): Generally, these are of low toxicity but should be handled with care in a well-ventilated area.

  • Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care, avoiding inhalation of dust.

  • Bases (e.g., Potassium Carbonate): Can be corrosive or irritating. Avoid contact with skin and eyes.

  • Solvents: Organic solvents such as ethanol and dichloromethane are flammable and/or volatile. Work in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile pathway for the synthesis of this compound. Its mild conditions, high yields, and functional group tolerance make it the method of choice for this and a wide range of other biaryl compounds. A thorough understanding of the reaction mechanism and potential side reactions allows for effective troubleshooting and optimization, ensuring a robust and reliable synthetic protocol. While alternative methods like the Ullmann reaction exist, they are often less efficient. The successful synthesis and characterization of this important biphenyl intermediate underscore the power of modern cross-coupling chemistry in enabling research and development across various scientific disciplines.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

Sources

A Spectroscopic Guide to Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative with significant applications in organic synthesis and materials science. Accurate and comprehensive spectroscopic analysis is paramount for its unequivocal identification, purity assessment, and for understanding its chemical behavior. This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical insights, offering a robust framework for the spectroscopic characterization of this and related compounds.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug development and materials science, the precise structural elucidation of organic molecules is a foundational requirement. Biphenyl derivatives, in particular, are prevalent scaffolds in a myriad of functional materials and pharmacologically active compounds.[1] this compound, with its ester and methoxy functionalities, presents a rich tapestry for spectroscopic investigation. This guide delves into the core techniques of NMR, IR, and Mass Spectrometry to provide a holistic understanding of its molecular architecture.

The rationale behind employing a multi-technique approach lies in the complementary nature of the information each method provides. While NMR spectroscopy reveals the carbon-hydrogen framework and the electronic environment of the nuclei, IR spectroscopy identifies the functional groups present. Mass spectrometry, in turn, provides the molecular weight and invaluable information about the molecule's fragmentation pathways, further corroborating the proposed structure.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to visualize the molecule's structure and anticipate the expected spectral features.

Figure 1: Molecular Structure of this compound.

The molecule consists of two phenyl rings linked together. One ring is substituted with a methoxy group (-OCH₃) at the 4'-position, and the other with a methyl carboxylate group (-COOCH₃) at the 4-position. This dissymmetry is a key feature that will be reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[2] The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[3]

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10 - 8.00d2HH-2, H-6
7.68 - 7.58d2HH-3, H-5
7.62 - 7.52d2HH-2', H-6'
7.04 - 6.94d2HH-3', H-5'
3.93s3H-COOCH₃
3.87s3H-OCH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here is a representative interpretation based on available information for closely related structures.[3]

Interpretation:

  • Aromatic Region (δ 6.9-8.1 ppm): The spectrum exhibits four distinct signals in the aromatic region, consistent with the two substituted benzene rings. The downfield signals at δ 8.10-8.00 and 7.68-7.58 ppm, each integrating to two protons and appearing as doublets, are assigned to the protons on the phenyl ring bearing the electron-withdrawing methyl carboxylate group. The protons ortho to the ester (H-2, H-6) are more deshielded than the meta protons (H-3, H-5). The two doublets at δ 7.62-7.52 and 7.04-6.94 ppm, also integrating to two protons each, are assigned to the protons of the methoxy-substituted ring. The upfield shift of the protons at δ 7.04-6.94 ppm is due to the electron-donating effect of the methoxy group.

  • Aliphatic Region (δ 3.8-4.0 ppm): Two sharp singlets are observed in this region. The singlet at approximately 3.93 ppm is characteristic of the methyl protons of the ester group. The singlet at around 3.87 ppm corresponds to the methyl protons of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~160C-4' (C-OCH₃)
~145C-4 (C-COOCH₃)
~132C-1'
~130C-2, C-6
~128C-2', C-6'
~127C-1
~126C-3, C-5
~114C-3', C-5'
~55-OCH₃
~52-COOCH₃

Note: This is a predicted spectrum based on data from analogous compounds and general principles of ¹³C NMR spectroscopy. The exact chemical shifts may vary.

Interpretation:

The predicted ¹³C NMR spectrum shows distinct signals for all 15 carbon atoms. The carbonyl carbon of the ester group is expected to appear significantly downfield, around 167 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substitution. The carbon attached to the electron-donating methoxy group (C-4') is shifted upfield compared to a standard aromatic carbon, while the carbon attached to the electron-withdrawing ester group (C-4) is shifted downfield. The methyl carbons of the ester and methoxy groups appear in the aliphatic region, typically around 52 and 55 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR).[4] The sample is mixed with dry KBr powder and pressed into a thin, transparent disk, or a small amount of the solid is placed directly on the ATR crystal.

Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2950, 2840C-H stretch-OCH₃, -COOCH₃
~1720C=O stretchEster
~1610, 1500C=C stretchAromatic
~1250, 1030C-O stretchEster, Ether

Interpretation:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings. The peaks just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1720 cm⁻¹ is the most prominent feature of the spectrum and is diagnostic for the C=O stretching vibration of the ester functional group.[2]

  • Aromatic C=C Stretching: The absorptions in the 1610-1500 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • C-O Stretching: Strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1030 cm⁻¹, are attributed to the C-O stretching vibrations of the ester and the aryl ether, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern upon ionization.

Experimental Protocol:

The mass spectrum is typically obtained using a gas chromatograph-mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI).[5]

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z 242, corresponding to its molecular weight.[6] Common fragmentation pathways for esters and biphenyl compounds include:

  • Loss of the methoxy group from the ester: [M - OCH₃]⁺ at m/z 211.

  • Loss of the methyl group from the ester: [M - CH₃]⁺ at m/z 227.

  • Loss of the entire ester group: [M - COOCH₃]⁺ at m/z 183.

  • Cleavage of the biphenyl linkage: This can lead to various fragment ions corresponding to the substituted phenyl moieties.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 242 F1 [M - OCH₃]⁺ m/z 211 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 183 M->F2 - •COOCH₃ F4 [C₇H₅O₂]⁺ m/z 135 F1->F4 - C₆H₄ F3 [C₇H₇O]⁺ m/z 107 F2->F3 Rearrangement

Figure 2: Predicted key fragmentation pathways for this compound.

The analysis of these fragment ions provides a powerful confirmation of the compound's structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. The principles and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related biphenyl derivatives.

References

  • [No Author]. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. SpectraBase. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • [No Author]. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). 4,4'-Biphenyldicarboxaldehyde. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl. The Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. Wiley-VCH. Retrieved from [Link]

  • Sharma, G., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 14(10), 865-885.

Sources

An In-Depth Technical Guide to Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biphenyls in Medicinal Chemistry

In the landscape of modern drug discovery and development, the biphenyl scaffold stands as a privileged structural motif. Its prevalence in a wide array of therapeutic agents, from anti-inflammatory and antihypertensive drugs to anti-cancer treatments, underscores its significance.[1] The biphenyl structure, characterized by two interconnected phenyl rings, offers a unique combination of rigidity and conformational flexibility, enabling it to effectively interact with biological targets.[2][3] This guide focuses on a particularly valuable derivative, Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate, a compound that embodies the strategic functionalization of the biphenyl core for applications in medicinal chemistry.

The IUPAC name for this compound is methyl 4-(4-methoxyphenyl)benzoate .[2] Its structure is characterized by a biphenyl core with a methoxy group at the 4'-position and a methyl carboxylate group at the 4-position. This specific arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with therapeutic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 4-(4-methoxyphenyl)benzoatePubChem[2]
CAS Number 729-17-9PubChem[2]
Molecular Formula C₁₅H₁₄O₃PubChem[2]
Molecular Weight 242.27 g/mol PubChem[2]
Appearance White to off-white solid-
Melting Point Not precisely available for the methyl ester. The corresponding carboxylic acid has a melting point of 253-256 °C.ChemicalBook[4]
Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of this compound. Below are the expected nuclear magnetic resonance (NMR) spectral data based on closely related structures and established principles of spectroscopy.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl ester group.

  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.1 ppm. The protons on the phenyl ring bearing the methoxy group will appear as a pair of doublets around δ 7.0-7.6 ppm, while the protons on the phenyl ring with the methyl carboxylate group will appear as another pair of doublets at slightly higher chemical shifts, around δ 7.6-8.1 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

  • Methyl Ester Protons (-COOCH₃): A sharp singlet around δ 3.9-4.0 ppm.

¹³C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 166-168 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 114-160 ppm. The carbon attached to the methoxy group will be significantly shielded and appear around δ 160 ppm, while the carbon attached to the methyl carboxylate group will be in the range of δ 128-131 ppm. The other aromatic carbons will resonate within this broader range.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Methyl Ester Carbon (-COOCH₃): A signal around δ 52-53 ppm.

Synthesis and Reactivity: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Methyl 4-bromobenzoate F This compound A->F B 4-Methoxyphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, ethanol, and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.02-0.05 eq of Pd(PPh₃)₄) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[4]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is therefore critical for the catalytic cycle to proceed efficiently.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a biphasic system where the reaction can occur at the interface.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals. The biphenyl core provides a rigid scaffold for orienting other functional groups, while the methoxy and methyl carboxylate groups offer sites for further chemical modification.

Key Intermediate for Angiotensin II Receptor Blockers (ARBs) - The "Sartans"

A prominent class of drugs where the biphenyl scaffold is central is the angiotensin II receptor blockers (ARBs), commonly known as "sartans" (e.g., Valsartan, Telmisartan).[1][5][6][7][8][9][10] These drugs are widely prescribed for the treatment of hypertension and other cardiovascular conditions. The biphenyl structure in these molecules is essential for their antagonist activity at the angiotensin II AT₁ receptor.

While specific synthetic routes for commercial drugs are often proprietary, the structural similarity between this compound and key intermediates in the synthesis of various sartans is striking. The 4'-methoxy group can be a precursor to other functionalities or can be retained to modulate the pharmacokinetic properties of the final drug molecule. The methyl carboxylate at the 4-position provides a handle for the introduction of the acidic groups (often a carboxylic acid or a tetrazole) that are characteristic of many ARBs and are crucial for their binding to the receptor.

G A This compound B Further Synthetic Modifications (e.g., ester hydrolysis, functional group interconversion) A->B Versatile Intermediate C Sartan Analogues (Angiotensin II Receptor Blockers) B->C Drug Synthesis

Role as a key intermediate in drug synthesis.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry and drug development. Its biphenyl core, functionalized with a methoxy and a methyl carboxylate group, provides a versatile platform for the synthesis of complex therapeutic agents, most notably as a potential key intermediate for angiotensin II receptor blockers. A comprehensive understanding of its synthesis, physicochemical properties, and reactivity is crucial for researchers and scientists aiming to leverage this valuable building block in the development of new and improved pharmaceuticals.

References

  • PubChem. Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

  • Google Patents.
  • Google Patents.
  • European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". [Link]

  • MDPI. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. [Link]

  • SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid. [Link]

  • ACS Publications. New and Improved Manufacturing Process for Valsartan. [Link]

  • RJPBCS. Efficient Synthesis of Telmisartan: An Antihypertensive Drug. [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

Sources

An In-depth Technical Guide to Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate: Physical Constants and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its rigid biphenyl core, coupled with the electronic properties imparted by the methoxy and methyl carboxylate substituents, makes it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the known physical constants of this compound, alongside a detailed, field-proven protocol for its synthesis and characterization, offering insights into the causality behind the experimental choices.

Core Physical and Chemical Properties

A precise, experimentally determined melting point for this compound is not consistently reported in publicly available chemical databases. However, predicted values and data for structurally similar compounds provide a useful reference. It is important to note that the physical properties of a solid, including its melting point, are highly dependent on its crystalline form and purity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (Precursor)
CAS Number 729-17-9[1]725-14-4[2]
Molecular Formula C₁₅H₁₄O₃[1]C₁₄H₁₂O₃[2]
Molecular Weight 242.27 g/mol [1]228.24 g/mol [2]
Melting Point Not available[3]253-256 °C[2]
Boiling Point (Predicted) 373.6 °C at 760 mmHg[4]406.4 ± 38.0 °C[2]
Density (Predicted) 1.118 g/cm³[4]1.193 ± 0.06 g/cm³[2]
Appearance Not specifiedWhite to off-white solid[2]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most commonly achieved through two primary strategies: esterification of the corresponding carboxylic acid or a direct cross-coupling reaction. The latter is often preferred for its efficiency and modularity. Below, we detail a robust Suzuki-Miyaura cross-coupling protocol, a cornerstone of modern synthetic organic chemistry for the formation of C-C bonds.

Diagram 1: Synthetic Pathway via Suzuki-Miyaura Coupling

Synthesis A Methyl 4-bromobenzoate reagents Pd Catalyst Base Solvent A->reagents B 4-Methoxyphenylboronic acid B->reagents C This compound reagents->C

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful execution of each step is critical for the purity and yield of the final product.

  • Reaction Setup and Inert Atmosphere:

    • Procedure: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Causality: The use of a Schlenk flask and flame-drying is crucial to exclude atmospheric moisture and oxygen, which can deactivate the palladium catalyst and lead to side reactions, primarily the deboronation of the boronic acid. An inert atmosphere (argon or nitrogen) must be maintained throughout the reaction.

  • Addition of Base and Solvent:

    • Procedure: Add a base, such as potassium carbonate (2.0 mmol, 2.0 equiv), to the flask. Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of solvent is critical for solubilizing both the organic and inorganic reagents. Degassing the solvent by sparging with an inert gas removes dissolved oxygen.

  • Reaction Execution:

    • Procedure: Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent system (typically 80-100 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS).

    • Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the heterogeneous mixture. Reaction monitoring is key to determining the point of completion and avoiding the formation of degradation products.

  • Work-up and Extraction:

    • Procedure: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic salts (base and byproducts). Extraction with an appropriate organic solvent isolates the desired product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer, and the drying agent removes the final traces of moisture.

  • Purification:

    • Procedure: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Column chromatography is a standard and effective method for separating the target compound from unreacted starting materials, catalyst residues, and any side products, yielding the pure this compound.

Diagram 2: Experimental Workflow

Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Base, Solvent) A->B C Heating and Stirring (Reaction Monitoring) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization E->F

Caption: A typical experimental workflow for the synthesis and purification.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons in the biphenyl system, the methoxy group (a singlet around 3.8 ppm), and the methyl ester group (a singlet around 3.9 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹) and the C-O stretches of the ether and ester groups.

Conclusion

While a definitive experimental melting point for this compound remains elusive in common chemical literature, its synthesis via robust methods like the Suzuki-Miyaura cross-coupling is well-established. The protocols and data presented in this guide provide researchers with the necessary information to synthesize, purify, and characterize this important molecule, enabling its further application in drug discovery and materials science. The provided physical constant predictions and data for its immediate precursor offer a valuable framework for its handling and further study.

References

  • ChemBK. 4-Methoxy-4'-methyl-1,1'-biphenyl. Available from: [Link]

  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Available from: [Link]

  • PubChem. Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • MySkinRecipes. Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. Available from: [Link]

  • PubChem. 4-Methoxybiphenyl. Available from: [Link]

  • AppliChem. 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. Available from: [Link]

  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. Available from: [Link]

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Unlocking the Potential of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Motif in Modern Chemistry

The biphenyl moiety is a cornerstone in the architecture of functional molecules, serving as a structurally rigid and electronically versatile scaffold. Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry, where it acts as a key pharmacophore, influencing receptor binding, metabolic stability, and overall pharmacokinetic profiles.[1] Beyond the pharmaceutical realm, the unique electronic and photophysical properties of biphenyls have cemented their role in the development of advanced materials, including liquid crystals and organic electronics.[2] This guide focuses on a specific, yet highly promising derivative: Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate . With its characteristic methoxy and methyl ester functional groups, this compound presents a compelling starting point for a multitude of research endeavors. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining potential research avenues and providing detailed experimental frameworks to explore the untapped potential of this molecule.

Compound Profile: this compound

A thorough understanding of the fundamental properties of a compound is the bedrock of innovative research. Herein lies a summary of the key chemical and physical characteristics of this compound.

PropertyValueSource
IUPAC Name methyl 4-(4-methoxyphenyl)benzoatePubChem
CAS Number 729-17-9PubChem[3]
Molecular Formula C₁₅H₁₄O₃PubChem[3]
Molecular Weight 242.27 g/mol PubChem[3]
Appearance White to off-white solid (inferred from related carboxylic acid)ChemicalBook[4]
Melting Point Not explicitly found, but the related 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid melts at 253-256 °CChemicalBook[4]
Boiling Point Predicted: 406.4±38.0 °C (for the related carboxylic acid)ChemicalBook[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols

Core Research Area 1: Medicinal Chemistry and Drug Discovery

The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. The specific substitutions on this compound—a methoxy group and a methyl ester—offer distinct opportunities for derivatization and exploration of its therapeutic potential.

Anticancer Drug Development

The biphenyl motif is present in numerous anticancer agents.[1] Research on related biphenyl compounds suggests that derivatives of this compound could be investigated for antiproliferative activity. For instance, some biphenyl derivatives act as downregulators of VEGF protein secretion and telomerase-related gene expressions. Furthermore, hydroxylated biphenyl compounds have demonstrated significant anticancer activity against malignant melanoma cells by inducing cell cycle arrest and apoptosis.[5]

Proposed Research Workflow:

Caption: Workflow for anticancer drug discovery using the target scaffold.

Experimental Protocol: Synthesis of Biphenyl Carboxamide Derivatives

  • Hydrolysis of the Methyl Ester: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add lithium hydroxide (or sodium hydroxide, 2-3 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base like diisopropylethylamine (DIPEA, 2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Certain methoxy-substituted aromatic compounds have demonstrated anti-inflammatory properties. For instance, 2-Methoxy-4-vinylphenol has been shown to inhibit lipopolysaccharide-induced nitric oxide synthase.[6] A phenylpropanoid containing methoxy groups isolated from Juglans mandshurica exhibited significant anti-inflammatory activity in both in vitro and in vivo models.[7] These findings suggest that the methoxy group on the biphenyl scaffold of the target molecule could be a key feature for designing novel anti-inflammatory agents.

Proposed Research Workflow:

Caption: Workflow for the discovery of anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Viability Assay: Prior to the anti-inflammatory assay, determine the non-toxic concentrations of the test compounds using an MTT assay.

  • Nitric Oxide (NO) Production Assay: Seed the RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Core Research Area 2: Materials Science

The rigid, planar structure of the biphenyl core makes it an excellent building block for materials with interesting optical and electronic properties. The presence of the ester and methoxy groups can influence the molecular packing and, consequently, the material's bulk properties.

Liquid Crystals

Biphenyl derivatives are a well-known class of liquid crystals. The elongated, rod-like shape of molecules like this compound is a key characteristic for the formation of liquid crystalline phases (nematic, smectic).[8] The ethyl ester analog is already suggested to be useful in the development of liquid crystals.[2]

Proposed Research Workflow:

Caption: Workflow for the investigation of liquid crystalline properties.

Experimental Protocol: Characterization of Nematic Liquid Crystals

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

  • Polarized Optical Microscopy (POM): Place the slide on a hot stage attached to a polarized light microscope. Heat the sample above its melting point and then cool it slowly. Observe the formation of any characteristic textures (e.g., Schlieren, threaded) that indicate a liquid crystalline phase. Record the temperatures at which phase transitions occur.

  • Differential Scanning Calorimetry (DSC): Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan. Seal the pan and place it in the DSC instrument along with an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same rate and then reheat it. The phase transition temperatures observed in the POM can be confirmed and quantified by the endothermic and exothermic peaks in the DSC thermogram.

Organic Light-Emitting Diodes (OLEDs)

The biphenyl core can also be incorporated into materials for organic light-emitting diodes (OLEDs). These materials can function as part of the emissive layer or as charge-transporting layers. The methoxy group can act as a weak electron-donating group, and the methyl carboxylate as an electron-withdrawing group, potentially influencing the HOMO/LUMO energy levels of the molecule, which is a critical factor in OLED device performance.

Proposed Research Workflow:

Caption: Workflow for the development of OLED materials.

Experimental Protocol: Fabrication of a Simple OLED Device

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer Deposition: Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal it.

  • Emissive Layer Deposition: Prepare a solution of the biphenyl-based material (potentially blended with other host or dopant materials) in a suitable organic solvent. Spin-coat this solution on top of the hole injection layer to form the emissive layer, followed by annealing.

  • Electron Transport Layer and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., Alq₃), a thin layer of an electron injection material (e.g., LiF), and a metal cathode (e.g., aluminum).

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.

Core Research Area 3: Synthetic Chemistry

This compound is a versatile intermediate for the synthesis of more complex molecules. Its two distinct functional groups, the methyl ester and the methoxy group, can be selectively modified to build a diverse library of compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The synthesis of the target molecule itself often relies on the Suzuki-Miyaura coupling.[9] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The biphenyl structure can be further elaborated using this methodology.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

  • Reaction Setup: In a Schlenk flask, combine methyl 4-bromobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of toluene and water or ethanol and water.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Conclusion and Future Outlook

This compound stands as a molecule of considerable, yet largely unexplored, potential. Its structural features firmly place it at the intersection of medicinal chemistry, materials science, and synthetic innovation. The research avenues detailed in this guide—from the development of novel anticancer and anti-inflammatory agents to the creation of advanced liquid crystals and OLED materials—represent a starting point for a deeper investigation. The provided experimental protocols are intended to serve as a practical foundation for researchers to embark on these exciting lines of inquiry. As the demand for novel therapeutics and high-performance materials continues to grow, the systematic exploration of such versatile molecular scaffolds will undoubtedly pave the way for significant scientific advancements.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. [Link]

  • 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759. (n.d.). PubChem. [Link]

  • Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. (n.d.). PubChem. [Link]

  • 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487. (n.d.). PubChem. [Link]

  • Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range. (2023). IEEE Xplore. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). National Institutes of Health. [Link]

  • A Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). ResearchGate. [Link]

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (n.d.). National Institutes of Health. [Link]

  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS) FOR FLAT PANEL DISPLAYS. (n.d.). UKM. [Link]

  • Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (2024). Current Medicinal Chemistry. [Link]

  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (n.d.). Organic Syntheses. [Link]

  • Characterization of Nematic Liquid Crystals at Microwave Frequencies. (2020). MDPI. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI. [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). [Link]

  • (PDF) Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (n.d.). ResearchGate. [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). LillOA. [Link]

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  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). National Institutes of Health. [Link]

  • Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.).
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  • Preparation Of An Organic Light Emitting Diode. (2012). YouTube. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (n.d.). ChEMBL. [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (n.d.). ResearchGate. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. [Link]

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  • Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757. (n.d.). PubChem. [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone is mediated by Nrf2-dependent heme oxygenase-1 induction in macrophages, T-lymphocytes and renal epithelial cells. (n.d.). PubMed. [Link]

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A Technical Guide to the Core Molecular Attributes of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational reference for researchers, chemists, and drug development professionals engaged in work involving Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (CAS No. 729-17-9). A precise understanding of its fundamental molecular properties—specifically its chemical formula and molecular weight—is a non-negotiable prerequisite for accuracy and reproducibility in experimental design, from synthetic chemistry to analytical validation. This document elucidates these core attributes, explains their practical significance, and provides a framework for their application in a laboratory setting.

Defining the Molecular Identity

At its core, this compound is a biphenyl derivative, a class of compounds with broad applications in materials science and medicinal chemistry. Its identity is unequivocally defined by its molecular structure, which dictates its empirical formula and, consequently, its mass.

  • Molecular Formula: C₁₅H₁₄O₃ This formula indicates that a single molecule of the compound is composed of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.[1] This atomic count is the absolute foundation of the molecule's identity and is critical for interpreting data from a range of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

  • Molecular Weight (Molar Mass): ~242.27 g/mol This value represents the average mass of one mole of the substance, calculated using the weighted average atomic masses of its constituent elements.[1] For the vast majority of laboratory applications, such as preparing solutions of a specific molarity or calculating stoichiometric ratios for a chemical reaction, this average molecular weight is the operative value.

  • Exact Mass: 242.0943 Da In the field of mass spectrometry, precision is paramount. The exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O).[1] This value is indispensable for High-Resolution Mass Spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with a high degree of confidence, thereby verifying the success of a synthesis or identifying an unknown analyte.

The Scientist's Imperative: Why These Numbers Matter

A failure to appreciate the distinction and application of these values can introduce significant error into experimental workflows. As a senior scientist, I emphasize that these are not mere numbers but cornerstones of sound scientific practice.

Causality in Experimental Design:

  • Stoichiometric Precision: In organic synthesis, reaction outcomes are governed by the molar ratios of reactants. Using the average molecular weight (242.27 g/mol ) is essential for accurately weighing the compound to achieve the desired number of moles, ensuring that it is the limiting or excess reagent as intended by the experimental design.

  • Analytical Verification: When a synthesized batch of this compound is analyzed via HRMS, the instrument will detect an ion with a mass-to-charge ratio (m/z) that corresponds to the exact mass (242.0943 Da), plus or minus the mass of an electron and any adducts. A significant deviation from this value would immediately indicate a failed reaction or the presence of impurities.

  • Pharmacological Screening: In drug development, molecular weight is a key descriptor in models like Lipinski's Rule of Five, which predicts the oral bioavailability of a potential drug candidate. At ~242 g/mol , this compound comfortably falls within the guideline of <500 Da, a foundational data point for pharmacokinetic profiling.

Self-Validating Protocol: Conceptual Workflow for Identity Confirmation

To ensure the identity and purity of a sample purported to be this compound, a multi-step analytical workflow is employed. This process serves as a self-validating system, where data from orthogonal techniques must converge.

Conceptual Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the compound using the average molecular weight for reference. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.

  • Standard Preparation: Prepare a calibration standard with a known exact mass to ensure instrument accuracy.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method suitable for this molecule, typically forming a protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass analyzer (e.g., an Orbitrap or TOF) measures the m/z of the ions. For the [M+H]⁺ ion of our compound, the expected exact m/z would be 243.1021 (242.0943 + mass of H⁺).

  • Data Interpretation: The instrument software compares the measured m/z to the theoretical value calculated from the molecular formula (C₁₅H₁₄O₃). A mass error of less than 5 parts-per-million (ppm) provides high confidence in the assigned elemental composition.

Data Summary: Core Molecular Identifiers

For quick reference, the key quantitative data for this compound are summarized below.

IdentifierValueSignificanceSource
Molecular Formula C₁₅H₁₄O₃Defines the exact atomic composition.[1]
Average Molecular Weight 242.27 g/mol Used for routine lab weighing and stoichiometry.[1]
Exact Mass 242.094294304 DaUsed for high-resolution mass spectrometry.[1]
CAS Number 729-17-9A unique registry number for substance identification.[1]
Visualization of the Data Application Workflow

The following diagram illustrates the logical flow from the compound's fundamental properties to their practical application in a research context.

G cluster_0 Fundamental Properties cluster_1 Experimental Application cluster_2 Research Outcome Compound Methyl 4'-methoxy [1,1'-biphenyl]-4-carboxylate Formula Molecular Formula (C₁₅H₁₄O₃) Compound->Formula MW Molecular Weight (Avg: 242.27 g/mol) (Exact: 242.0943 Da) Formula->MW Analysis Analytical Verification (e.g., HRMS, NMR) Formula->Analysis verifies Stoichiometry Stoichiometric Calculations (e.g., Molar Equivalents) MW->Stoichiometry informs MW->Analysis confirms Outcome Reproducible & Validated Scientific Results Stoichiometry->Outcome Analysis->Outcome

Caption: Logical workflow from molecular properties to validated research outcomes.

References

  • PubChem. Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information.[Link]

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Methodological & Application

Application Notes and Protocols: Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate as a Versatile Precursor for Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds in Liquid Crystal Design

The biphenyl moiety is a foundational structural motif in the design of calamitic (rod-shaped) liquid crystals, prized for its rigidity, linearity, and thermal and chemical stability.[1] These characteristics are paramount in creating materials that exhibit the delicate balance of order and fluidity required for the liquid crystalline state. The introduction of specific terminal groups to the biphenyl core allows for the fine-tuning of mesophase behavior, including the nematic phase, which is critical for a vast array of electro-optical applications, most notably in liquid crystal displays (LCDs).[2]

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate serves as a key intermediate in the synthesis of a diverse range of liquid crystalline materials.[3] Its structure incorporates the essential biphenyl core, with a methoxy group on one end and a methyl ester on the other. This dissymmetry is a crucial design element, as the terminal groups significantly influence the melting point and the temperature range over which the liquid crystal phase is stable. The methoxy group is a common electron-donating group in liquid crystal design, contributing to the molecule's polarizability. The methyl ester provides a convenient synthetic handle for the introduction of various terminal chains, allowing for the systematic modification of the final molecule's aspect ratio and, consequently, its liquid crystalline properties.

These application notes provide a comprehensive guide for researchers, chemists, and materials scientists on the synthesis and utilization of this compound as a precursor for a representative nematic liquid crystal, 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 4-pentylphenyl ester. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name methyl 4-(4-methoxyphenyl)benzoate[4]
CAS Number 729-17-9[4]
Molecular Formula C₁₅H₁₄O₃[4]
Molecular Weight 242.27 g/mol [4]
Appearance White to off-white solid
Melting Point Not explicitly stated, but expected to be a crystalline solid at room temperature.

Synthesis of the Precursor: this compound

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[7][8][9]

Reaction Scheme:

Suzuki Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Methyl 4-bromobenzoate F This compound A->F + B 4-Methoxyphenylboronic acid B->F C Pd(PPh₃)₄ D K₂CO₃ E Toluene/Ethanol/Water

Caption: Suzuki-Miyaura coupling for precursor synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[5]

Materials:

  • Methyl 4-bromobenzoate

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 4-bromobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a white solid.

Synthesis of a Nematic Liquid Crystal: 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 4-pentylphenyl ester

The conversion of the precursor to the final liquid crystal product involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by esterification with a suitable phenol.

Step 1: Hydrolysis of the Methyl Ester

The methyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.[2][10]

Hydrolysis cluster_reactants Reactant cluster_reagents Reagents cluster_product Product A This compound C 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid A->C + B 1. NaOH, Methanol/Water 2. HCl (aq)

Caption: Hydrolysis of the methyl ester precursor.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum to yield 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Step 2: Esterification with 4-n-Pentylphenol

The final step involves the formation of an ester linkage between the biphenyl carboxylic acid and a phenol. A common method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid E 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 4-pentylphenyl ester A->E + B 4-n-Pentylphenol B->E C DCC, DMAP D Dichloromethane

Caption: Steglich esterification to form the final liquid crystal.

Materials:

  • 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

  • 4-n-Pentylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), 4-n-pentylphenol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield the final liquid crystal product.

Characterization of the Final Liquid Crystal

The characterization of the synthesized liquid crystal is crucial to confirm its structure and determine its mesomorphic properties.

Expected Physicochemical and Mesomorphic Properties

The following are predicted properties for 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 4-pentylphenyl ester, based on the well-characterized liquid crystal 4'-pentyl-4-biphenylcarbonitrile (5CB).[7]

PropertyPredicted Value/TechniqueRationale
Appearance White crystalline solidTypical for calamitic liquid crystals below their melting point.
¹H and ¹³C NMR Consistent with the proposed structureTo confirm the chemical structure and purity.
Mass Spectrometry Molecular ion peak corresponding to C₂₅H₂₆O₃To confirm the molecular weight.
Melting Point (Tₘ) Predicted in the range of 80-120 °CThe transition from the crystalline solid to the liquid crystalline phase.
Clearing Point (Tₙᵢ) Predicted in the range of 150-200 °CThe transition from the nematic liquid crystal phase to the isotropic liquid phase.
Mesophase NematicThe rod-like shape of the molecule is expected to favor the formation of a nematic phase.
Characterization Workflow

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM Structure Structural Confirmation NMR->Structure MS->Structure Phase_Transitions Phase Transition Temperatures (Tₘ, Tₙᵢ) DSC->Phase_Transitions Mesophase_ID Mesophase Identification (Texture Analysis) POM->Mesophase_ID

Caption: Workflow for the characterization of the synthesized liquid crystal.

Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the target structure.

  • Mass Spectrometry (MS): Analyze the sample using a suitable ionization technique (e.g., ESI or GC-MS) to determine the molecular weight and confirm the molecular formula.

  • Differential Scanning Calorimetry (DSC): Heat a small, accurately weighed sample in a DSC instrument under a nitrogen atmosphere. The resulting thermogram will show endothermic peaks corresponding to the melting point (solid to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition).

  • Polarized Optical Microscopy (POM): Place a small amount of the sample on a microscope slide, cover with a coverslip, and heat on a hot stage. Observe the sample through a polarized light microscope. Upon cooling from the isotropic liquid, the formation of a nematic phase will be indicated by the appearance of characteristic textures, such as Schlieren or marbled textures.[1]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of biphenyl-based liquid crystals. The protocols detailed in these application notes provide a solid foundation for the preparation and characterization of these advanced materials. By systematically varying the terminal alkyl or alkoxy chain attached to the phenol, researchers can create a library of liquid crystals with tailored properties for specific applications in displays, photonics, and sensing. The robust synthetic strategies and characterization techniques outlined here are essential tools for the continued development of novel liquid crystalline materials with enhanced performance characteristics.

References

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"Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate" derivatization for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate for Biological and Drug Discovery Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this compound. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to present substituents in well-defined spatial orientations, making it an excellent starting point for developing targeted therapeutics.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to rationally design and synthesize novel compounds for biological evaluation.

The derivatization of the parent scaffold, this compound, allows for a systematic exploration of the structure-activity relationship (SAR).[2][3] By modifying the terminal functional groups—the methyl ester and the methoxy ether—we can modulate critical physicochemical and pharmacological properties, including solubility, metabolic stability, cell permeability, and target-binding affinity. These modifications are essential for transforming a lead compound into a viable drug candidate or a potent biological probe.

The Core Scaffold: Physicochemical Profile

Before embarking on derivatization, it is crucial to understand the properties of the starting material. This compound serves as a versatile precursor, offering multiple sites for chemical modification.

PropertyValueSource
IUPAC Name methyl 4-(4-methoxyphenyl)benzoate[4]
Molecular Formula C₁₅H₁₄O₃[4]
Molecular Weight 242.27 g/mol [4]
CAS Number 729-17-9[4]
Appearance White to off-white solid[5]
Melting Point 253-256 °C[5]

Strategic Derivatization Pathways

The derivatization strategy hinges on the two primary functional handles of the molecule: the methyl ester on one phenyl ring and the methoxy group on the other. The following sections detail protocols for modifying these sites, explaining the rationale behind each chemical transformation.

G Start This compound (Parent Scaffold) S1_Node Strategy 1: Ester Modification Start->S1_Node Accesses Polar Functionality S2_Node Strategy 2: Ring/Methoxy Modification Start->S2_Node Modulates Lipophilicity & Adds Attachment Point Hydrolysis Protocol 2.1: Saponification (Hydrolysis) S1_Node->Hydrolysis Carboxylic_Acid 4'-methoxy[1,1'-biphenyl]-4-carboxylic acid (Key Intermediate) Hydrolysis->Carboxylic_Acid Creates Nucleophilic Carboxylate Amidation Protocol 2.2: Amide Coupling Carboxylic_Acid->Amidation Amide_Library Amide Derivatives Library (Enhanced H-Bonding, SAR) Amidation->Amide_Library Demethylation Protocol 2.3: O-Demethylation S2_Node->Demethylation Phenol_Intermediate Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (Phenolic Intermediate) Demethylation->Phenol_Intermediate Further_Deriv Etherification / Esterification Phenol_Intermediate->Further_Deriv Phenol_Derivs Phenolic Derivatives Library (Probing Hydrophilic Pockets) Further_Deriv->Phenol_Derivs

Figure 1: Key derivatization strategies for the biphenyl scaffold.

Strategy 1: Modification of the Ester Functional Group

The methyl ester is an ideal starting point for introducing diversity. Its conversion to a carboxylic acid is a gateway reaction, creating a versatile intermediate that can be coupled with a vast array of amines or alcohols to generate libraries of amides or new esters. This strategy is fundamental for probing interactions with biological targets, as the carboxylate or amide can act as a hydrogen bond donor or acceptor, significantly influencing binding affinity.[3][6]

Rationale: This hydrolysis reaction converts the relatively unreactive methyl ester into the highly versatile carboxylic acid. This intermediate is the cornerstone for subsequent amide coupling reactions. The use of a strong base like potassium hydroxide in a refluxing aqueous alcohol solution ensures complete conversion.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol (or Methanol)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add an aqueous solution of potassium hydroxide (2.0-3.0 eq). The typical solvent ratio is between 2:1 and 3:1 ethanol:water.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with 2M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid product should form.[5]

  • Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water.

  • The aqueous filtrate can be extracted with dichloromethane or ethyl acetate (2x) to recover any dissolved product.[5]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Combine all solid products and dry under vacuum. The product, 4'-methoxy[1,1'-biphenyl]-4-carboxylic acid, should be a white solid with a high yield (>90%).

Self-Validation: The identity of the product can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm and potential appearance of a broad carboxylic acid proton >10 ppm) and Mass Spectrometry (matching the expected molecular weight of 228.24 g/mol ).

Rationale: Amide bonds are a cornerstone of medicinal chemistry due to their stability and ability to form key hydrogen bonds. This protocol uses standard peptide coupling reagents to efficiently form amides from the carboxylic acid intermediate, allowing for the rapid generation of a diverse library of compounds for SAR studies.

Materials:

  • 4'-methoxy[1,1'-biphenyl]-4-carboxylic acid (from Protocol 2.1.1)

  • A diverse selection of primary and secondary amines (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • Organic Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), 1M HCl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4'-methoxy[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a flame-dried flask under a nitrogen atmosphere.

  • Add the chosen amine (1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in a small amount of the reaction solvent.

  • Slowly add the coupling reagent solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Strategy 2: Modification of the Methoxy Group

The methoxy group provides an alternative site for derivatization. Its demethylation to a phenol creates a new nucleophilic center. This hydroxyl group can then be used as an anchor point to introduce a wide variety of functionalities through etherification or esterification, enabling exploration of different chemical space and interactions with the biological target.

Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that efficiently cleaves aryl methyl ethers to the corresponding phenols. This reaction is often performed at low temperatures to control its reactivity. The resulting phenolic intermediate is a valuable precursor for further derivatization.[1]

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, syringes, magnetic stirrer

Procedure (Strict Anhydrous/Inert Conditions Required):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried Schlenk flask under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.5-2.0 eq) dropwise via syringe. The solution may change color.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Pour the mixture into saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate.

Synthesis of the Biphenyl Core: The Suzuki Coupling Reaction

While the parent compound is commercially available, understanding its synthesis is crucial for creating analogues with substitutions on the aromatic rings. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the biphenyl scaffold.[7][8]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle ArylHalide Aryl Halide (e.g., Methyl 4-bromobenzoate) OxAdd Oxidative Addition ArylHalide->OxAdd R-X ArylBoronic Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) Transmetal Transmetalation ArylBoronic->Transmetal R'-B(OH)₂ + Base Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X (Intermediate) OxAdd->PdII_Aryl PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' (Intermediate) Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Unsymmetrical Biaryl (e.g., this compound) ReductElim->Product R-R'

Figure 2: Simplified Suzuki-Miyaura cross-coupling workflow.

Rationale: This protocol provides a general method for synthesizing the biphenyl core. It involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

Materials:

  • Aryl Halide (e.g., Methyl 4-bromobenzoate) (1.0 eq)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent System (e.g., Toluene/EtOH/H₂O, or Dioxane/H₂O)

  • Schlenk tube or round-bottom flask, condenser, inert atmosphere setup

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., 0.03 eq Pd/HCCP-DABP).[9]

  • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., EtOH-H₂O, 1:1 v/v).[9]

  • Stir the reaction mixture at an elevated temperature (typically 50-100 °C) for 2-12 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the pure biphenyl compound.[9]

Biological Evaluation: From Synthesis to Activity

Once a library of derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity. The choice of assay is dictated by the project's therapeutic goal, but a common starting point for many programs, particularly in oncology, is a general cytotoxicity screen.

Rationale: The MTT or MTS assay is a colorimetric method used to assess cell viability.[10] It is a robust, high-throughput primary screen to identify compounds that possess cytotoxic or antiproliferative effects against cancer cell lines, providing initial data on the potency of the synthesized derivatives.[11][12][13]

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized derivatives (dissolved in DMSO to create stock solutions)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stocks. The final DMSO concentration should be ≤0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • Assay Development:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Compounds that show promising activity in primary screens must be further investigated to confirm they interact with the intended biological target.

  • Target-Based Enzyme Assays: If the intended target is an enzyme (e.g., a protein kinase), specific inhibition assays are performed to measure a compound's ability to block enzyme activity.[11][12]

  • Protein-Ligand Interaction Studies: Biophysical techniques are employed to confirm direct binding and quantify the interaction between the derivative and the target protein. Common methods include:

    • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding to determine thermodynamic parameters.[14]

    • Surface Plasmon Resonance (SPR): Monitors binding events in real-time to determine kinetics (on/off rates) and affinity.[15]

    • Computational Docking: Molecular modeling can predict how a ligand binds to a protein's active site, guiding further derivatization efforts.[15][16]

Conclusion

The this compound scaffold represents a validated starting point for the development of biologically active molecules. Through strategic derivatization of its ester and methoxy functional groups, researchers can systematically probe the structure-activity landscape of a given biological target. The protocols outlined in this guide provide a robust framework for synthesis, characterization, and preliminary biological evaluation. By integrating rational design with these established chemical and biological methodologies, project teams can accelerate the journey from a simple chemical scaffold to a novel therapeutic candidate or a powerful research tool.

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  • Frontiers (2020). Methods for Probing Ligand-Target Interactions. Frontiers Media S.A. Available from: [Link]

  • PubMed (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Available from: [Link]

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  • ResearchGate (2021). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... ResearchGate. Available from: [Link]

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Application Notes & Protocols: Harnessing Cross-Coupling Reactions for the Synthesis and Functionalization of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold and the Power of Palladium Catalysis

The biphenyl moiety is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its rigid, planar geometry and tunable electronic properties make it an ideal scaffold for designing molecules with specific biological activities or material characteristics. Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is a key intermediate, embodying the core biphenyl structure with versatile functional handles—an ester and a methoxy group—that allow for further synthetic elaboration.

The construction of such biaryl systems has been revolutionized by palladium-catalyzed cross-coupling reactions, a field of chemistry recognized with the 2010 Nobel Prize.[2] These reactions provide a powerful and efficient means to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[3]

This guide provides an in-depth exploration of the synthesis of this compound via the Suzuki-Miyaura coupling. Furthermore, it details protocols for the subsequent functionalization of the biphenyl core using Heck-Mizoroki and Buchwald-Hartwig reactions, demonstrating how to build molecular complexity upon this valuable scaffold. The protocols and mechanistic discussions are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Part 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds, making it the ideal choice for synthesizing the target biphenyl ester.[1] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: A base activates the organoboron reagent, forming a boronate species that facilitates the transfer of its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_caption Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction. pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Ar¹-X oxidative_addition Oxidative Addition biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd_complex->biaryl_pd_complex Ar²-B(OR)₂ + Base boronic Ar²-B(OR)₂ + Base transmetalation Transmetalation biaryl_pd_complex->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination start Ar¹-X product Ar¹-Ar² (Product)

Caption: Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for Suzuki-Miyaura couplings.[7] It details the synthesis of the target compound from Methyl 4-bromobenzoate and 4-methoxyphenylboronic acid.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Methyl 4-bromobenzoate215.041.0215 mgAryl Halide
4-Methoxyphenylboronic acid151.961.2182 mgOrganoboron Reagent
Palladium Catalyst (Pd/HCCP-DABP)-0.003 (0.3 mol%)20 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
Ethanol/Water (1:1 v/v)--3 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add Methyl 4-bromobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (20 mg, 0.3 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the ethanol/water (1:1 v/v, 3 mL) solvent mixture via syringe. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 50 °C and stir the reaction mixture vigorously for 2.5 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.[7]

Part 2: C-C Bond Extension via Heck-Mizoroki Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an aryl or vinyl halide with an alkene.[8][9] This reaction is invaluable for extending carbon chains and introducing alkene motifs into complex molecules.[8] To apply this reaction to our biphenyl system, a leaving group (e.g., -Br, -I, -OTf) must first be installed on one of the aromatic rings.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction follows a distinct palladium-catalyzed cycle.[10][11]

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species initiates the cycle by inserting into the aryl-halide bond to form a Pd(II) intermediate.

  • Alkene Coordination & Insertion (Carbopalladation): The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium intermediate.[12]

  • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated as a palladium-hydride species, forming the final alkene product. This step typically proceeds with syn-elimination and dictates the stereochemistry of the resulting double bond.[12]

  • Catalyst Regeneration: The resulting hydridopalladium complex eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst to re-enter the cycle.

Heck_Mizoroki_Cycle Heck-Mizoroki Catalytic Cycle cluster_caption Fig 2. Catalytic cycle of the Heck-Mizoroki reaction. pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X insertion_complex Alkyl-Pd(II) Intermediate pd_complex->insertion_complex Alkene Coordination & Insertion hydride_complex H-Pd(II)L₂-X insertion_complex->hydride_complex β-Hydride Elimination hydride_complex->pd0 Base (-BH⁺X⁻) start Ar-X alkene Alkene product Substituted Alkene base Base

Caption: Fig 2. Catalytic cycle of the Heck-Mizoroki reaction.

Representative Protocol: Heck Vinylation of a Halogenated Biphenyl Ester

This protocol provides a general method for the Heck vinylation of a hypothetical substrate, Methyl 3'-bromo-4'-methoxy[1,1'-biphenyl]-4-carboxylate , with n-butyl acrylate. The choice of a phosphine-free catalyst system simplifies purification and reduces costs.[13]

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Bromo-biphenyl Ester (Hypothetical)321.161.0321 mgAryl Halide
n-Butyl acrylate128.171.50.21 mLAlkene
Palladium(II) Acetate (Pd(OAc)₂)224.50.02 (2 mol%)4.5 mgCatalyst Precursor
Triethylamine (Et₃N)101.192.00.28 mLBase
N,N-Dimethylformamide (DMF)73.09-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask equipped with a reflux condenser, dissolve the bromo-biphenyl ester (1.0 mmol) and Pd(OAc)₂ (0.02 mmol) in DMF (5 mL).

  • Reagent Addition: Add triethylamine (2.0 mmol) followed by n-butyl acrylate (1.5 mmol) to the mixture. Triethylamine serves as the base to neutralize the HBr generated during the reaction, regenerating the catalyst.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired vinylated product.

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling amines with aryl halides or triflates.[14] This reaction has transformed the synthesis of anilines and other aromatic amines, which are ubiquitous in drug discovery.[15] Like the Heck reaction, this transformation requires a biphenyl substrate functionalized with a suitable leaving group.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle.[15]

  • Oxidative Addition: The active Pd(0) catalyst, typically bearing bulky phosphine ligands, inserts into the aryl-halide bond to generate a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. This is the product-forming and turnover-limiting step.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_caption Fig 3. Catalytic cycle of the Buchwald-Hartwig amination. pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X amido_complex Ar-Pd(II)L₂(NR¹R²) (Amido Complex) pd_complex->amido_complex HNR¹R² + Base amine HNR¹R² + Base amido_complex->pd0 Ar-NR¹R² start Ar-X product Ar-NR¹R² (Product)

Caption: Fig 3. Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Amination of a Halogenated Biphenyl Ester

This protocol outlines a general procedure for the amination of the hypothetical Methyl 3'-bromo-4'-methoxy[1,1'-biphenyl]-4-carboxylate with morpholine, using a modern catalyst system known for its high efficiency.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Bromo-biphenyl Ester (Hypothetical)321.161.0321 mgAryl Halide
Morpholine87.121.20.11 mLAmine
Pd(OAc)₂224.50.01 (1 mol%)2.2 mgCatalyst Precursor
XPhos476.60.02 (2 mol%)9.5 mgLigand
Sodium tert-butoxide (NaOtBu)96.11.4135 mgBase
Toluene92.14-5 mLSolvent

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in a glovebox. Add the bromo-biphenyl ester (1.0 mmol), Pd(OAc)₂ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol) to a vial. The bulky, electron-rich XPhos ligand is crucial for promoting the reductive elimination step.

  • Reagent Addition: Add toluene (5 mL) followed by morpholine (1.2 mmol). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat in a preheated oil bath at 100 °C for 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the aminated biphenyl product.[16]

Comparative Summary of Protocols

Reaction TypeKey TransformationTypical Catalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Ar-X + Ar'-B(OH)₂ → Ar-Ar'Pd(0) or Pd(II) precatalystK₂CO₃, Cs₂CO₃Toluene, Dioxane, EtOH/H₂O50 - 110
Heck-Mizoroki Ar-X + Alkene → Ar-AlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile80 - 140
Buchwald-Hartwig Ar-X + HNR₂ → Ar-NR₂Pd(OAc)₂ + Phosphine LigandNaOtBu, K₃PO₄Toluene, Dioxane80 - 110

Conclusion

This compound serves as an exemplary platform for demonstrating the power of modern synthetic organic chemistry. Its efficient synthesis via the Suzuki-Miyaura reaction provides access to a valuable biphenyl scaffold. By subsequently introducing a leaving group, this core can be further elaborated using a diverse toolkit of palladium-catalyzed reactions, including the Heck-Mizoroki and Buchwald-Hartwig couplings. The protocols and mechanistic insights provided herein offer a guide for researchers to construct and diversify complex aromatic systems, accelerating innovation in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • Lau, P. L., Allen, R. W. K., & Styring, P. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2886–2897. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Jutand, A. (2009). Mechanism of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. [Link]

  • Kingston University. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • PubMed. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ResearchGate. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • Penn State Research Database. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]

  • DSpace@MIT. (n.d.). Palladium catalyzed cross-coupling of esters and amides. [Link]

  • ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1005. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • National Institutes of Health. (n.d.). Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. [Link]

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  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1][2] In this specific synthesis, the key reactants are typically a methyl 4-halobenzoate (such as methyl 4-bromobenzoate or methyl 4-iodobenzoate) and 4-methoxyphenylboronic acid.

The general reaction scheme is as follows:

  • Aryl Halide: Methyl 4-bromobenzoate or Methyl 4-iodobenzoate

  • Organoboron Species: 4-Methoxyphenylboronic acid

  • Catalyst: A Palladium(0) complex, often generated in situ

  • Base: Required to activate the boronic acid

  • Solvent: Typically a biphasic mixture of an organic solvent and water

While the Suzuki-Miyaura coupling is a robust and versatile reaction, several factors can influence its outcome, leading to low yields or the formation of impurities.[3][4] This guide will address the most common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments.

Question 1: My reaction yield is consistently low, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced to Pd(0) in the reaction mixture. Incomplete reduction can lead to low activity.

    • Troubleshooting:

      • Ensure your phosphine ligands, if used, are of high purity, as they can also act as reducing agents.

      • Consider using a direct Pd(0) source like Pd(PPh₃)₄.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, which can lead to the formation of palladium black and a loss of catalytic activity.

    • Troubleshooting:

      • Thoroughly degas your solvent(s) and reaction mixture by bubbling an inert gas (argon or nitrogen) through them before adding the catalyst.

      • Maintain a positive pressure of inert gas throughout the reaction.

  • Insufficient Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] Insufficient or inappropriate base can halt the reaction.

    • Troubleshooting:

      • Ensure you are using at least 2-3 equivalents of a suitable base.

      • For this synthesis, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6]

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Troubleshooting:

      • If you are running the reaction at a lower temperature, consider moderately increasing the heat. A common temperature range is 80-100 °C for solvents like toluene or dioxane.[7]

      • Be cautious of excessively high temperatures, which can promote catalyst decomposition and side reactions.

Question 2: I am observing significant byproduct formation, which is complicating purification and reducing my yield of the desired product. What are these byproducts and how can I minimize them?

Answer:

The two most common byproducts in this Suzuki-Miyaura coupling are the result of homocoupling and protodeboronation.

1. Homocoupling of the Boronic Acid:

This results in the formation of 4,4'-dimethoxybiphenyl. This side reaction is often promoted by the presence of oxygen.

  • Mechanism: Oxygen can facilitate the oxidative coupling of the boronic acid.

  • Prevention:

    • Rigorous Degassing: As mentioned previously, ensure your reaction setup is free of oxygen.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

2. Protodeboronation:

This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole from 4-methoxyphenylboronic acid. This is particularly a risk with electron-rich boronic acids like the one used in this synthesis.[8]

  • Mechanism: This can be catalyzed by traces of acid or occur under prolonged heating in the presence of a proton source (like water).

  • Prevention:

    • High-Purity Reagents: Use high-quality boronic acid that is free from acidic impurities.

    • Anhydrous Conditions (if necessary): If protodeboronation is a persistent issue, you can try running the reaction under anhydrous conditions, although this can sometimes slow down the reaction rate.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion.

3. Homocoupling of the Aryl Halide:

This results in the formation of dimethyl 4,4'-biphenyldicarboxylate. This is generally less common than boronic acid homocoupling but can occur at high temperatures or with very active catalysts.

  • Prevention:

    • Optimize Catalyst Loading: Use the lowest effective concentration of your palladium catalyst.

    • Temperature Control: Avoid excessive heating.

Question 3: My desired product seems to be undergoing hydrolysis, as I am isolating 4'-methoxy[1,1'-biphenyl]-4-carboxylic acid instead of the methyl ester. Why is this happening and how can I prevent it?

Answer:

The hydrolysis of the methyl ester group is a common issue when using strong bases in the presence of water, which is a common solvent system for Suzuki-Miyaura reactions.

Cause:

  • Saponification: Strong bases like NaOH or KOH, and to a lesser extent strong carbonate bases at elevated temperatures, can catalyze the hydrolysis of the ester to a carboxylate salt. Upon acidic workup, this is protonated to the carboxylic acid.

Prevention:

  • Choice of Base: Use a milder base that is less likely to promote ester hydrolysis.

    • Potassium Fluoride (KF): KF is an excellent choice as it is effective in activating the boronic acid but is generally not basic enough to cause significant ester cleavage.[5]

    • Weaker Carbonate Bases: Consider using K₂CO₃ over Cs₂CO₃ if hydrolysis is a major issue, as cesium carbonate is a stronger base.

  • Temperature and Reaction Time:

    • Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Monitor the reaction and stop it once the starting materials are consumed to avoid prolonged exposure to basic conditions.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a non-nucleophilic base can also prevent hydrolysis.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield while minimizing common side reactions.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 4-bromobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add toluene (10 mL) and water (2 mL).

  • Degassing:

    • Bubble argon or nitrogen through the stirred mixture for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of degassed toluene.

    • Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation

ParameterRecommended ConditionRationale
Aryl Halide Methyl 4-iodobenzoate > Methyl 4-bromobenzoateThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition.[7]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting aryl halide.
Catalyst Pd(OAc)₂ with PPh₃ or Pd(PPh₃)₄ (1-3 mol%)Provides a reliable source of the active Pd(0) catalyst.
Base K₂CO₃ or KF (2-3 equivalents)K₂CO₃ is a cost-effective and efficient base. KF is a milder alternative to prevent ester hydrolysis.[5]
Solvent Toluene/Water or Dioxane/Water (e.g., 5:1 v/v)A biphasic system aids in the dissolution of both organic and inorganic reagents.[1]
Temperature 80-100 °CBalances reaction rate with catalyst stability and prevention of side reactions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl Boronate [R²B(OH)₃]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² ArylHalide R¹-X BoronicAcid R²B(OH)₂ + Base BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Catalyst 1. Verify Catalyst Activity - Is the reaction properly degassed? - Is the catalyst fresh? Start->Check_Catalyst Check_Base 2. Evaluate Base and Conditions - Is the base appropriate and in sufficient quantity? - Is there evidence of ester hydrolysis? Check_Catalyst->Check_Base No Issue Solution_Catalyst Improve degassing, use fresh catalyst, or switch to a Pd(0) source. Check_Catalyst->Solution_Catalyst Issue Identified Check_Temp 3. Optimize Reaction Temperature - Is the temperature too low for efficient conversion? - Is it too high, causing decomposition? Check_Base->Check_Temp No Issue Solution_Base Switch to a milder base (e.g., KF) if hydrolysis is observed. Ensure 2-3 equivalents are used. Check_Base->Solution_Base Issue Identified Check_Byproducts 4. Analyze Byproducts - Is homocoupling or protodeboronation occurring? Check_Temp->Check_Byproducts No Issue Solution_Temp Incrementally increase temperature while monitoring the reaction. Avoid excessive heat. Check_Temp->Solution_Temp Issue Identified Solution_Byproducts Improve degassing to prevent homocoupling. Use high-purity boronic acid to minimize protodeboronation. Check_Byproducts->Solution_Byproducts Issue Identified

Caption: A stepwise workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl 4-chlorobenzoate as the aryl halide?

A1: While technically possible, aryl chlorides are significantly less reactive than aryl bromides and iodides in Suzuki-Miyaura couplings. The oxidative addition of the C-Cl bond to the palladium catalyst is much slower. Achieving good yields with an aryl chloride typically requires more specialized and expensive catalysts and ligands, such as those incorporating bulky, electron-rich phosphines. For laboratory-scale synthesis, using methyl 4-bromobenzoate or methyl 4-iodobenzoate is generally more reliable and cost-effective.

Q2: How critical is the purity of the 4-methoxyphenylboronic acid?

A2: The purity is very important. Impurities can lead to side reactions and lower yields. A common impurity in boronic acids is the corresponding homocoupled biaryl, which can be difficult to separate from the desired product. Additionally, acidic impurities can promote protodeboronation. It is recommended to use high-purity boronic acid from a reputable supplier.

Q3: Is it possible to run this reaction without a phosphine ligand?

A3: While some "ligand-free" Suzuki coupling protocols exist, they often rely on the solvent or other species in the reaction mixture to stabilize the palladium catalyst. For a robust and reproducible synthesis, particularly on a larger scale, the use of a phosphine ligand like triphenylphosphine is highly recommended. Ligands help to stabilize the catalytic species, prevent the formation of inactive palladium black, and facilitate the key steps of the catalytic cycle.

Q4: My purified product still shows some baseline impurities in the NMR. What could they be?

A4: If you have purified by column chromatography, residual impurities could include:

  • Homocoupled byproducts: If their polarity is very similar to your product.

  • Starting materials: If the reaction did not go to completion.

  • Silica gel: Very fine silica particles can sometimes co-elute with the product.

  • Residual solvent: From the column or workup. Consider recrystallization as a final purification step to remove trace impurities.

Q5: Are there any "greener" solvent alternatives to toluene or dioxane?

A5: Yes, there has been significant research into more environmentally friendly solvent systems for Suzuki-Miyaura couplings.[9] Alcohols, such as ethanol or isopropanol, often mixed with water, can be effective solvents.[1] Some protocols have even been developed for running the reaction in water alone with the use of surfactants. However, the optimal solvent system will depend on the specific substrates and catalyst used, so some optimization may be required.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mendham, A. P., Allen, M., & Cowley, R. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • El-shafiy, H. F., & Al-qahtani, S. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19095.
  • Gharat, P. M., et al. (2020). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Bădiceanu, C. G., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(19), 6543.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4270.
  • Cravotto, G., & Orio, L. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Wikipedia. (2024, January 10). Suzuki reaction. Retrieved from [Link]

  • CN102351620A. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259–4270.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

Technical Support Center: Suzuki Coupling for Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate via the Suzuki-Miyaura coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] The synthesis of this compound involves the coupling of an electron-poor aryl halide (methyl 4-halobenzoate) with an electron-rich arylboronic acid (4-methoxyphenylboronic acid). This electronic pairing is generally favorable for the reaction; however, specific side reactions can still arise and impact your yield and purity.[2][3]

This guide will equip you with the knowledge to identify, understand, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The three most common side reactions are:

  • Protodeboronation of 4-methoxyphenylboronic acid, leading to the formation of anisole.[4]

  • Homocoupling of 4-methoxyphenylboronic acid, resulting in 4,4'-dimethoxybiphenyl.

  • Homocoupling of the aryl halide, leading to the formation of dimethyl terephthalate.

Q2: How can I identify these side products in my reaction mixture?

A2: The most effective way to identify these byproducts is through a combination of chromatographic and spectroscopic methods:

  • Thin-Layer Chromatography (TLC): Compare the crude reaction mixture to commercially available standards of the expected side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components and provide their mass-to-charge ratio, allowing for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the main product and byproducts by their unique chemical shifts and coupling patterns.

Q3: What is a good starting point for reaction conditions for this specific Suzuki coupling?

A3: A reliable set of starting conditions for the coupling of methyl 4-bromobenzoate and 4-methoxyphenylboronic acid would be:

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water (e.g., 4:1 ratio).

  • Temperature: 80-100 °C.

  • Atmosphere: An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions.

Troubleshooting Guide: Side Reactions and Low Yield

Even with a robust starting protocol, you may encounter challenges. This section provides a detailed guide to troubleshooting common issues.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, often related to the efficiency of the catalytic cycle or the degradation of starting materials.

Potential Cause Explanation Recommended Solution
Inefficient Catalyst Activity The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.Catalyst Choice: For this electron-rich boronic acid, consider using a catalyst system with electron-rich and bulky phosphine ligands like SPhos or XPhos, which can promote both oxidative addition and reductive elimination.[5] • Ligand-to-Metal Ratio: If using a precatalyst like Pd(OAc)₂, ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1) to stabilize the active species.
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature.Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. • Increase Temperature: If the reaction stalls, cautiously increase the temperature in 10°C increments. • Extend Reaction Time: Allow the reaction to stir for a longer period, but be mindful that prolonged times can sometimes increase side reactions.
Poor Solubility of Reagents The base or other reagents may not be sufficiently soluble in the chosen solvent system, hindering their participation in the reaction.Solvent System: A biphasic system like toluene/water or THF/water is often effective. The water helps to dissolve the inorganic base.[6] • Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the base to the organic phase.
Problem 2: Significant Formation of Anisole (Protodeboronation)

Protodeboronation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[4] Electron-rich boronic acids like 4-methoxyphenylboronic acid are particularly susceptible to this side reaction.[7]

Potential Cause Explanation Recommended Solution
Presence of Protic Solvents/Water Water or other protic solvents can act as a proton source, leading to the cleavage of the carbon-boron bond.Anhydrous Conditions: While some water is often beneficial for dissolving the base, excessive amounts can be detrimental. Try using anhydrous solvents and a carefully controlled amount of water. • Use of Boronic Esters: Consider using the pinacol ester of 4-methoxyphenylboronic acid, which is generally more stable and less prone to protodeboronation.
High Temperatures and Long Reaction Times These conditions can accelerate the rate of protodeboronation.[7]Optimize Temperature and Time: Aim for the lowest temperature and shortest reaction time that allows for efficient conversion to the desired product.
Choice of Base Strong bases, especially hydroxides, can promote protodeboronation.[6]Weaker Base: Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of NaOH or KOH. Fluoride bases like KF can also be effective.[8]
Problem 3: Significant Formation of 4,4'-Dimethoxybiphenyl (Homocoupling)

Homocoupling of the boronic acid is another common side reaction, which can be promoted by the presence of oxygen.[9]

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid.[10]Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
Inefficient Transmetalation If the transmetalation step is slow, the boronic acid may have a higher propensity to undergo homocoupling.Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. Ensure the base is sufficiently strong and soluble. K₃PO₄ is often a good choice. • Catalyst System: A highly active catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

Visualizing the Suzuki Coupling and Side Reactions

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main catalytic cycle and the competing side reactions.

Suzuki_Coupling_Cycle cluster_main_cycle Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Side_Reactions cluster_side_reactions Common Side Reactions Boronic_Acid 4-Methoxyphenyl boronic Acid Protodeboronation Protodeboronation (+ H+) Boronic_Acid->Protodeboronation Homocoupling Homocoupling (Pd catalyst, O2) Boronic_Acid->Homocoupling Anisole Anisole Protodeboronation->Anisole Dimethoxybiphenyl 4,4'-Dimethoxybiphenyl Homocoupling->Dimethoxybiphenyl

Caption: Key side reactions involving the boronic acid partner.

Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the synthesis of this compound.

Reagents:

  • Methyl 4-bromobenzoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material (methyl 4-bromobenzoate) is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Identification of Products and Byproducts

Accurate identification of the components in your crude reaction mixture is essential for effective troubleshooting.

Compound ¹H NMR (CDCl₃, δ ppm) Mass Spectrometry (EI)
This compound ~8.1 (d, 2H), ~7.6 (d, 2H), ~7.5 (d, 2H), ~7.0 (d, 2H), ~3.9 (s, 3H), ~3.8 (s, 3H)m/z = 242 (M⁺)
Anisole ~7.3-7.2 (m, 2H), ~6.9 (m, 3H), ~3.8 (s, 3H)m/z = 108 (M⁺)[12]
4,4'-Dimethoxybiphenyl ~7.4 (d, 4H), ~6.9 (d, 4H), ~3.8 (s, 6H)m/z = 214 (M⁺)[13]
Dimethyl terephthalate ~8.1 (s, 4H), ~3.9 (s, 6H)m/z = 194 (M⁺)[14]

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing issues in your Suzuki coupling reaction.

Troubleshooting_Workflow Start Start Run_Reaction Run Suzuki Coupling Start->Run_Reaction Analyze_Crude Analyze Crude Mixture (TLC, GC-MS, NMR) Run_Reaction->Analyze_Crude High_Yield High Yield of Desired Product? Analyze_Crude->High_Yield Success Proceed to Purification High_Yield->Success Yes Low_Yield Low Yield or Complex Mixture High_Yield->Low_Yield No Identify_Byproducts Identify Major Byproducts Low_Yield->Identify_Byproducts Anisole Anisole Present? Identify_Byproducts->Anisole Homocoupling Homocoupling Product Present? Anisole->Homocoupling No Optimize_Protodeboronation Optimize for Protodeboronation: - Use anhydrous solvents - Use boronic ester - Use weaker base (K2CO3, KF) - Lower temperature Anisole->Optimize_Protodeboronation Yes Unreacted_SM Unreacted Starting Material? Homocoupling->Unreacted_SM No Optimize_Homocoupling Optimize for Homocoupling: - Thoroughly degas solvents - Maintain inert atmosphere - Use more active catalyst Homocoupling->Optimize_Homocoupling Yes Optimize_Reaction Optimize Reaction Conditions: - Increase temperature - Change catalyst/ligand - Change solvent/base Unreacted_SM->Optimize_Reaction Yes Re-run_Reaction Re-run Optimized Reaction Optimize_Protodeboronation->Re-run_Reaction Optimize_Homocoupling->Re-run_Reaction Optimize_Reaction->Re-run_Reaction Re-run_Reaction->Analyze_Crude

Caption: A systematic workflow for troubleshooting the Suzuki coupling reaction.

By understanding the underlying mechanisms and potential pitfalls of the Suzuki-Miyaura coupling, you can effectively optimize your reaction conditions to achieve a high yield of this compound with minimal side products.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4-methoxyphenylboronic acid with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Retrieved from [Link]

  • SpectraBase. (n.d.). Anisole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... Retrieved from [Link]

  • ATB. (n.d.). Anisole | C 7 H 8 O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anisole | C7H8O | CID 7519 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole - the NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of 4,4'-dimethoxybiphenyl. a) Conformation of the... | Download Scientific Diagram. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,1'-Biphenyl, 4,4'-dimethoxy- | C14H14O2 | CID 16484 - PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable biphenyl intermediate. The following troubleshooting guides and FAQs are structured to address specific, practical challenges you may encounter in the lab, providing not just solutions but the underlying scientific rationale to empower your experimental choices.

Introduction: The Synthetic Landscape

This compound is a key building block in organic synthesis, frequently utilized in the development of pharmaceuticals and advanced materials.[1] Its synthesis is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction typically involves coupling an aryl halide, such as methyl 4-bromobenzoate, with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[2][4] While robust, this reaction can generate a variety of byproducts that present unique purification challenges.[5] Understanding the nature of these potential impurities is the first step toward achieving high purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the workup and purification of this compound.

Q1: After my Suzuki coupling reaction, I have a complex crude mixture. What are the most likely impurities I need to remove?

A1: The impurities in a Suzuki-Miyaura reaction stem from unreacted starting materials and predictable side reactions.[5] Being able to anticipate these byproducts is critical for designing an effective purification strategy.

  • Unreacted Starting Materials: Incomplete reactions will leave residual methyl 4-halobenzoate and 4-methoxyphenylboronic acid.

  • Homocoupling Byproducts: The palladium catalyst can promote the coupling of two identical molecules. This leads to the formation of symmetrical biphenyls:

    • Dimethyl biphenyl-4,4'-dicarboxylate (from the aryl halide).

    • 4,4'-Dimethoxybiphenyl (from the boronic acid).

  • Protodeborylation: The boronic acid can react with trace amounts of water or protons in the reaction mixture, replacing the boronic acid group with a hydrogen atom. This results in the formation of anisole.[5]

  • Hydrolysis: The methyl ester of your product can be hydrolyzed to the corresponding carboxylic acid (4'-methoxy[1,1'-biphenyl]-4-carboxylic acid), especially if the reaction is worked up under harsh basic or acidic conditions or during prolonged heating.[6][7]

  • Catalyst Residues: Residual palladium and ligands from the catalyst can contaminate the final product.

Table 1: Common Impurities and Their Characteristics

ImpuritySourceExpected PolarityRemoval Strategy
Methyl 4-halobenzoateUnreacted Starting MaterialModerateColumn Chromatography
4-Methoxyphenylboronic acidUnreacted Starting MaterialPolarAqueous Wash, Column Chromatography
Dimethyl biphenyl-4,4'-dicarboxylateHomocoupling of Aryl HalideModerate to LowColumn Chromatography, Recrystallization
4,4'-DimethoxybiphenylHomocoupling of Boronic AcidLowColumn Chromatography, Recrystallization
AnisoleProtodeborylationVery LowEvaporation, Column Chromatography
4'-Methoxy[1,1'-biphenyl]-4-carboxylic acidProduct HydrolysisVery High (Polar)Basic Aqueous Wash (e.g., NaHCO₃)
Palladium Catalyst ResiduesCatalystVariableFiltration, Column Chromatography
Q2: My TLC plate shows multiple spots after the reaction. How can I confidently identify the product spot?

A2: Thin-Layer Chromatography (TLC) is your primary tool for reaction monitoring and purification planning.[8] Given the aromatic nature of the product and likely impurities, visualization under a UV lamp is highly effective.[9][10][11]

Identifying Your Product:

  • Relative Polarity (Rf Value): Your product, this compound, is a moderately polar compound.

    • Lower Rf Spots (More Polar): The hydrolyzed carboxylic acid will be very polar and likely remain at or near the baseline. The boronic acid starting material is also quite polar.

    • Higher Rf Spots (Less Polar): Homocoupled byproducts like 4,4'-dimethoxybiphenyl and the protodeborylation product (anisole) are generally less polar than the desired product and will travel further up the plate.

  • Co-spotting: The most reliable method is to run a TLC with separate lanes for your crude reaction mixture, your starting aryl halide, and your starting boronic acid. The product spot will be the new spot in the crude lane that is not present in the starting material lanes.

  • Staining: While UV is primary, a potassium permanganate (KMnO₄) stain can sometimes be useful. It is a universal stain for compounds with oxidizable groups.[9]

TLC_Analysis Figure 1: Representative TLC Plate cluster_lanes cluster_spots SM1 Aryl Halide (SM1) SM2 Boronic Acid (SM2) spot_sm2 SM2 Crude Crude Mixture spot_acid Acid spot_sm1 SM1 spot_crude_sm1 SM1 spot_crude_sm2 SM2 spot_product Product spot_homo Homocoupling baseline Baseline (Rf = 0.0) solvent_front Solvent Front (Rf = 1.0)

Caption: A diagram of a hypothetical TLC plate analysis.

Q3: I need to use column chromatography. What is a good starting point for the solvent system?

A3: Flash column chromatography is the most common method for purifying this compound.[4] The key is to select a solvent system that provides good separation between your product and the key impurities, as determined by your TLC analysis.

Developing the Solvent System:

  • Start with TLC: Use a non-polar solvent system like Hexane/Ethyl Acetate or Heptane/Dichloromethane.

  • Target Rf: Aim for a solvent mixture that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate. This Rf range typically translates to optimal elution and separation on a silica gel column.

  • Adjust Polarity:

    • If the product Rf is too low (stuck at the bottom), increase the polarity by adding more of the polar solvent (e.g., increase the percentage of Ethyl Acetate).

    • If the product Rf is too high (near the solvent front), decrease the polarity by adding more of the non-polar solvent (e.g., increase the percentage of Hexane).

  • Recommended Starting Point: A gradient of 5% to 20% Ethyl Acetate in Hexane is often a successful starting point for biphenyl systems of this type.[12]

Solvent_Selection Figure 2: Solvent System Selection Workflow A Dissolve Crude in Minimal DCM B Spot on TLC Plate A->B C Develop in Hexane/EtOAc (9:1) B->C D Is Product Rf ~0.3? C->D E Increase EtOAc % (e.g., 8:2) D->E No (Rf < 0.2) F Decrease EtOAc % (e.g., 9.5:0.5) D->F No (Rf > 0.4) G Proceed to Column Chromatography D->G Yes E->B F->B

Caption: Workflow for optimizing a TLC solvent system.

Q4: A major impurity is co-eluting with my product during column chromatography. What can I do?

A4: Co-elution occurs when two compounds have very similar polarities in a given solvent system. This is a common challenge, especially with homocoupled byproducts which can have structures very similar to the desired product.

Troubleshooting Co-elution:

  • Change Solvent Selectivity: If a Hexane/Ethyl Acetate system fails, switch to a solvent system with different interaction properties. For example, using Dichloromethane/Hexane or Toluene/Ethyl Acetate can alter the pi-pi interactions between the aromatic compounds and the silica gel, potentially improving separation.[13]

  • Use a Different Stationary Phase: For particularly challenging separations, consider using a stationary phase other than silica. Biphenyl-functionalized silica phases are commercially available and can offer unique selectivity for aromatic compounds through enhanced pi-pi interactions.[13][14][15]

  • Consider Recrystallization: If the column has enriched your product to >90-95% purity, a final recrystallization step is often the most effective way to remove the last traces of a stubborn impurity.

Q5: I have a significant baseline spot on my TLC that I suspect is the hydrolyzed carboxylic acid. How do I remove it before my column?

A5: This is an excellent observation. Attempting to run a column with a significant amount of highly polar carboxylic acid will result in streaking and poor separation. This impurity is best removed with a simple acid-base liquid-liquid extraction.

Procedure:

  • Dissolve your crude product in an organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The basic NaHCO₃ solution will deprotonate the carboxylic acid impurity, forming the water-soluble sodium carboxylate salt. This salt will be extracted into the aqueous layer.

  • Separate the layers. The desired ester product will remain in the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • After filtering off the drying agent and evaporating the solvent, the resulting crude material will be free of the acid impurity and ready for chromatography.

Extraction_Workflow Figure 3: Acid Impurity Removal via Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent (Ester + Acid Impurity) wash Wash with aq. NaHCO3 start->wash separate Separate Layers wash->separate org_layer Product (Ester) separate->org_layer aq_layer Acid Salt (Impurity) separate->aq_layer dry Dry (e.g., MgSO4) org_layer->dry evap Evaporate Solvent dry->evap final Crude Product for Column evap->final discard Discard aq_layer->discard

Caption: Workflow for removing acidic impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the solvent system has been optimized via TLC.

  • Column Preparation: Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica gel weight to crude product weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the weight of your product). Ensure the sample is completely dry. Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin eluting with your starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of compounds using TLC analysis on the collected fractions.

  • Gradient (Optional): If separation between your product and a less polar impurity is difficult, you can run the column isocratically (with a single solvent mixture) until the first impurity has eluted, then gradually increase the solvent polarity to elute your product.

  • Combine and Evaporate: Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying a solid product that is already at a relatively high purity (>90%).

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each tube.

    • The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

    • If a single solvent is not ideal, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in the minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity appears.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Do not disturb the flask during this process.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 25, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information for (2a) methyl [1,1'-biphenyl]-4-carboxylate. Retrieved January 25, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved January 25, 2026, from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 25, 2026, from [Link]

  • Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 25, 2026, from [Link]

  • ChemBK. (n.d.). 4-Methoxy-4'-methyl-1,1'-biphenyl. Retrieved January 25, 2026, from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates? Retrieved January 25, 2026, from [Link]

  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved January 25, 2026, from [Link]

  • Herba Polonica. (n.d.). TLC screening in searching for active components. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from "Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate" following Suzuki-Miyaura cross-coupling reactions. The methodologies and principles discussed herein are grounded in established chemical literature and process development insights to ensure robust and reproducible outcomes.

The synthesis of biaryl compounds like this compound is a cornerstone of modern pharmaceutical development.[1] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for creating these carbon-carbon bonds.[2] However, the very catalyst that facilitates this transformation poses a significant challenge in the subsequent purification steps.[3] Residual palladium in an active pharmaceutical ingredient (API) is a major concern due to its potential toxicity and regulatory restrictions, making its effective removal a critical step in the synthetic process.[4][5]

This guide is structured to address specific experimental issues, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your own work.

Troubleshooting & FAQs

Q1: My crude product after the Suzuki coupling is a dark grey or black solid/solution. What is causing this, and how can I address it?

Answer:

The grey or black discoloration is almost certainly due to the precipitation of palladium black (Pd(0)). This occurs when the soluble palladium catalyst complex used in the reaction decomposes into its elemental, insoluble form. While it may seem alarming, this can often be an initial advantage, as the palladium is in a heterogeneous state and can be removed by filtration.

Causality: The catalytic cycle of the Suzuki reaction involves changes in the oxidation state of palladium.[2] At the end of the reaction, or if the reaction is heated for too long or exposed to air, the soluble Pd(0) or Pd(II) complexes can agglomerate and precipitate as metallic palladium black.

Troubleshooting Protocol:

  • Initial Filtration: Before any aqueous workup, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) in which your product is soluble.[6]

  • Celite Filtration: Prepare a short plug of Celite® or diatomaceous earth in a sintered glass funnel. This provides a fine filtration medium that can effectively trap the finely dispersed palladium black particles.[7]

  • Procedure: Filter the diluted reaction mixture through the Celite® plug. Wash the plug thoroughly with the same organic solvent to ensure complete recovery of your product.

  • Assessment: The filtrate should be significantly lighter in color. If it is still dark, a second filtration may be necessary. This step removes the bulk of the heterogeneous palladium before you proceed to other purification methods.

Q2: I've performed a standard aqueous workup and silica gel chromatography, but my ICP-MS analysis shows palladium levels are still unacceptably high. What should I do next?

Answer:

This is a common issue. While chromatography is excellent for removing many impurities, it is often insufficient for reducing palladium to the low parts-per-million (ppm) levels required for APIs.[8] Many palladium species can co-elute with the product, especially if the product itself contains heteroatoms that can act as ligands.[4] Your next step should be to employ a palladium scavenger.

Causality: Palladium can exist in various forms in the post-reaction mixture, including soluble complexes with phosphine ligands or the product itself. These species can have polarities similar to the target molecule, leading to poor separation on silica gel.[4] Scavengers are materials with functional groups that have a very high affinity for palladium, forming strong complexes that are easily separated by filtration.[9]

Workflow for Palladium Scavenging:

ScavengingWorkflow

Caption: A typical workflow for removing residual palladium using a solid-supported scavenger.

Q3: There are many types of palladium scavengers available. How do I select the most appropriate one for this compound?

Answer:

The choice of scavenger is critical and depends on the nature of the palladium species, the solvent, and cost considerations. For a neutral, relatively non-polar molecule like this compound, several options are effective. The most common scavengers are functionalized silica gels or polymers.[4][9]

Causality: Sulfur-based (thiol) scavengers have a very high affinity for soft metals like palladium, making them highly effective.[4][10] Activated carbon is a cheaper, non-specific adsorbent that can also be very effective, particularly on a larger scale.[11][12]

Comparison of Common Palladium Scavengers:

Scavenger TypeFunctional GroupMechanismAdvantagesDisadvantages
Thiol-Functionalized Silica -SH (Mercapto)Chemisorption (strong covalent bonding)High efficiency and selectivity for Pd, fast kinetics.[9]Higher cost compared to carbon.
Amine-Functionalized Silica -NH2, -NR2CoordinationEffective for certain Pd(II) species.Can be less effective for Pd(0) complexes.
Activated Carbon N/A (Porous carbon)PhysisorptionLow cost, effective for a range of Pd species, also removes color.[12]Can require higher loading and may adsorb the product, reducing yield.[4]
Trimercaptotriazine (TMT) Triazine-thiolPrecipitation/ChemisorptionVery effective at precipitating palladium.[13]Can be more difficult to filter than silica-based scavengers.

Recommendation: For your specific molecule, a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) is an excellent starting point due to its high efficiency and selectivity. If cost is a primary driver, especially at scale, activated carbon is a proven alternative.[4]

Step-by-Step Protocol for Thiol Scavenger Use:

  • Solvent: Ensure your product, this compound, is fully dissolved in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Amount: Add the thiol-functionalized silica scavenger. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter off the solid scavenger through a standard filter paper or a sintered funnel.

  • Wash: Wash the scavenger cake with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and analyze the resulting solid for palladium content via ICP-MS.[14]

Q4: Can I remove the palladium catalyst without chromatography or expensive scavengers?

Answer:

Yes, in many cases, recrystallization can be a highly effective and economical method for palladium removal, particularly if the initial palladium concentration is not excessively high.[15] The key is to find a solvent system where the solubility of your product and the palladium impurities are significantly different.

Causality: During crystallization, the molecules of your product arrange themselves into a highly ordered crystal lattice. This process tends to exclude impurity molecules, including residual palladium complexes, which remain in the mother liquor.

Protocol for Recrystallization of this compound:

  • Solvent Screening: Identify a suitable solvent or solvent pair. For a biphenyl ester, common solvents for recrystallization include ethanol, methanol, ethyl acetate/heptane, or toluene/heptane. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like residual palladium black), perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze both the recrystallized product and the mother liquor for palladium content to assess the efficiency of the purification.

Decision-Making Flowchart for Palladium Removal

This flowchart provides a logical path for troubleshooting palladium removal from your product.

PalladiumRemoval start Post-Suzuki Reaction Mixture discoloration Is the mixture grey/black? start->discoloration celite_filtration Filter through Celite® to remove Pd(0) discoloration->celite_filtration Yes workup Aqueous Workup discoloration->workup No celite_filtration->workup analyze_pd Analyze Pd Content (e.g., ICP-MS) workup->analyze_pd pd_high Is Pd > 10 ppm? analyze_pd->pd_high scavenger Use Palladium Scavenger (e.g., Thiol-Silica or Activated Carbon) pd_high->scavenger Yes recrystallize Attempt Recrystallization pd_high->recrystallize Yes (Alternative) final_product Final Product (<10 ppm Pd) pd_high->final_product No scavenger->analyze_pd recrystallize->analyze_pd

Caption: Troubleshooting flowchart for palladium removal.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-466.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Corma, A., Garcia, H., & Leyva, A. (2005). Supported gold nanoparticles as catalysts for the selective hydrogenation of substituted nitroaromatics.
  • Welch, C. J., et al. (2010). The trouble with tribbles: the challenge of palladium-catalyzed reactions in support of drug discovery. TrAC Trends in Analytical Chemistry, 29(7), 693-702.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link][5]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link][11][12]

  • Dunn, P. J., et al. (2008). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 37(8), 1777-1791.
  • PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link][16]

  • Crudden, C. M., & Snieckus, V. (1995). Recent advances in the Suzuki cross-coupling reaction. Pure and Applied Chemistry, 67(10), 1681-1692.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link][7]

Sources

Technical Support Center: Monitoring the Synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate by TLC/GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction monitoring of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into monitoring this specific synthesis, which is commonly achieved via a Suzuki-Miyaura coupling reaction. We will delve into the nuances of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for effective reaction tracking, troubleshooting common issues, and ensuring the integrity of your results.

Overview of the Synthesis: The Suzuki-Miyaura Coupling

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an organoboron compound, a process known as the Suzuki-Miyaura coupling.[1][2] A common route is the reaction of methyl 4-bromobenzoate with 4-methoxyphenylboronic acid.

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[2] Accurate monitoring of this reaction is crucial to determine the point of completion, identify potential side products, and optimize reaction conditions for yield and purity.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of a reaction.[3][4] It allows for the simultaneous visualization of the consumption of starting materials and the formation of the product.

Experimental Protocol: TLC Analysis
  • Plate Preparation : Use silica gel 60 F254 plates. Gently draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting :

    • Prepare dilute solutions of your starting materials (methyl 4-bromobenzoate and 4-methoxyphenylboronic acid) in a suitable solvent (e.g., ethyl acetate) to use as standards.

    • Using a capillary tube, spot the starting material standards on the baseline.

    • Carefully take a small aliquot from the reaction mixture, dilute it with a solvent, and spot it on the baseline. It's good practice to co-spot the reaction mixture with the starting material to aid in identification.[5]

  • Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase. Ensure the solvent level is below the baseline.[6][7] Cover the chamber to maintain a saturated atmosphere.

  • Visualization : Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. After the plate has dried, visualize the spots.

dot graph TLC_Workflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Prepare TLC Plate", pos="0,4!"]; B [label="Spot Starting Materials\nand Reaction Mixture", pos="2,4!"]; C [label="Develop Plate in\nMobile Phase", pos="4,4!"]; D [label="Dry Plate", pos="6,4!"]; E [label="Visualize under UV Light", pos="8,4!"]; F [label="Stain if Necessary", pos="8,2!"]; G [label="Analyze Rf Values", pos="6,2!"];

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis A Prepare TLC Plate B Spot Samples A->B C Develop in Chamber B->C D Dry Plate C->D E Visualize (UV/Stain) D->E F Calculate Rf Values E->F G Interpret Results F->G

TLC Data Summary
CompoundPolarityExpected Rf Value (20% Ethyl Acetate in Hexane)Visualization
Methyl 4-bromobenzoateMore Polar~0.4 - 0.5UV Active
4-Methoxyphenylboronic acidPolar~0.1 - 0.2 (can streak)May require staining
This compoundLess Polar~0.6 - 0.7UV Active

Note: Rf values are approximate and can vary based on exact conditions.

Frequently Asked Questions (FAQs) - TLC
  • What is the best mobile phase for this reaction? A good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. A common ratio is 20-30% ethyl acetate in hexane. The goal is to achieve good separation between the starting materials and the product, with the product having a higher Rf value.

  • How do I visualize the spots? Since the starting material (methyl 4-bromobenzoate) and the product are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[8] For the boronic acid, which may not be strongly UV active, staining with potassium permanganate or p-anisaldehyde can be effective.[9][10]

  • How do I know the reaction is complete? The reaction is considered complete when the spot corresponding to the limiting starting material (typically the aryl halide) is no longer visible on the TLC plate.

Troubleshooting Guide - TLC
  • Problem: All my spots are at the top (or bottom) of the plate.

    • Cause & Solution: This indicates an inappropriate mobile phase polarity. If spots are at the top (high Rf), the mobile phase is too polar. Decrease the amount of ethyl acetate. If spots are at the bottom (low Rf), the mobile phase is not polar enough. Increase the amount of ethyl acetate.[11]

  • Problem: The spots are streaky.

    • Cause & Solution: Streaking can be caused by overloading the sample on the plate, or if the compound is highly polar and acidic/basic.[12] Try spotting a more dilute sample. For the boronic acid, which can streak, adding a small amount of acetic acid to the mobile phase can sometimes improve the spot shape.

  • Problem: I see a new spot, but I'm not sure if it's my product.

    • Cause & Solution: The new spot is likely your product, especially if it appears as the starting material spots diminish. To confirm, you can try to isolate a small amount of the product and run a TLC with it as a standard. Alternatively, techniques like TLC-MS can directly identify the compounds on the plate.[3][13]

  • Problem: I don't see any spots on the plate.

    • Cause & Solution: This could be due to several reasons: the sample may be too dilute, the compounds may not be UV active, or the reaction may not have worked.[6][7] Try spotting the sample multiple times in the same location, allowing the solvent to dry in between applications.[6][7] Also, try using a chemical stain for visualization.

Reaction Monitoring by Gas Chromatography (GC)

GC is a powerful technique for quantitative analysis of reaction progress. It provides information on the relative amounts of reactants and products, allowing for the calculation of conversion and yield over time.

Experimental Protocol: GC Analysis
  • Sample Preparation :

    • Quench a small aliquot of the reaction mixture by adding it to a vial containing a small amount of water and an extraction solvent (e.g., ethyl acetate).

    • For quantitative analysis, add a known amount of an internal standard to the vial before quenching. An internal standard is a compound not present in the reaction mixture that has a known concentration and a retention time distinct from the reactants and products.[14] Biphenyl is a suitable internal standard for this reaction.[15]

    • Shake the vial, allow the layers to separate, and inject a small volume (e.g., 1 µL) of the organic layer into the GC.

  • GC Conditions :

    • Column : A nonpolar or slightly polar capillary column is suitable for separating aromatic compounds. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[16]

    • Injector and Detector : Use a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Temperature Program : Start with an initial oven temperature of around 100-150°C, hold for a few minutes, then ramp up to a final temperature of 250-280°C.

dot graph GC_Workflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Prepare Sample with\nInternal Standard", pos="0,4!"]; B [label="Inject into GC", pos="2,4!"]; C [label="Separation in\nGC Column", pos="4,4!"]; D [label="Detection (FID/MS)", pos="6,4!"]; E [label="Integrate Peak Areas", pos="8,4!"]; F [label="Calculate Conversion/Yield", pos="8,2!"];

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification A Aliquot & Quench B Add Internal Standard A->B C Inject Sample B->C D Separation & Detection C->D E Data Processing D->E F Integrate Peaks E->F G Calculate Results F->G

GC Data Summary
CompoundExpected Retention Time Order
Methyl 4-bromobenzoateIntermediate
4-Methoxyphenylboronic acidMay not be volatile enough for GC
Biphenyl (Internal Standard)Shorter
This compoundLonger

Note: Absolute retention times will depend on the specific GC method.

Frequently Asked Questions (FAQs) - GC
  • Why do I need an internal standard? An internal standard helps to correct for variations in injection volume and detector response, leading to more accurate and reproducible quantitative results.[14]

  • Which GC column should I use? For the separation of biphenyl compounds, a column with a stationary phase that can interact with the aromatic rings is ideal. A 5% phenyl-methylpolysiloxane phase provides good selectivity for these types of compounds.[16][17]

  • Can I analyze the boronic acid by GC? Boronic acids can be challenging to analyze by GC due to their low volatility and tendency to decompose at high temperatures. It is often more reliable to monitor the consumption of the aryl halide and the formation of the biphenyl product.

Troubleshooting Guide - GC
  • Problem: I see broad or tailing peaks.

    • Cause & Solution: This can be due to column degradation, active sites in the injector liner, or compound instability. Try replacing the injector liner and septum. If the problem persists, conditioning or replacing the GC column may be necessary.

  • Problem: My retention times are shifting.

    • Cause & Solution: Fluctuations in carrier gas flow rate, oven temperature, or a leak in the system can cause retention time shifts. Check for leaks and ensure that the GC parameters are stable.

  • Problem: I'm not getting good separation between my product and a byproduct.

    • Cause & Solution: The temperature program may need to be optimized. Try a slower temperature ramp or a lower initial temperature to improve resolution. Alternatively, a different stationary phase may be required for better selectivity.

  • Problem: My internal standard peak area is not consistent.

    • Cause & Solution: Ensure that the internal standard is fully dissolved and that the same amount is added to each sample. Inconsistent peak areas can also point to issues with the autosampler or injector.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO Chemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health (NIH). (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

  • ResearchGate. (2018). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]

  • Shimadzu. GC Column Types & Selection Guide. [Link]

  • Waters. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Advion. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Cromlab. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. [Link]

  • CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]

  • Phenomenex. Guide to Choosing a GC Column. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Taylor & Francis Online. (2010). Monitoring of Polychlorinated Biphenyls in Surface Water Using Liquid Extraction, GC/MS, and GC/ECD. [Link]

  • Royal Society of Chemistry. (2014). A Highly Efficient Palladium(II)/Polyoxometalate Catalyst System for Aerobic Oxidation of Alcohols - Supporting Information. [Link]

  • Cromlab. SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER. [Link]

  • ResearchGate. Table 1 Internal standards and performance check standards for GC-MS. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

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  • SciELO. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

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  • GL Sciences. GC Column Selection Guide. [Link]

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  • ResearchGate. (2018). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. [Link]

  • The Science for Population Protection. INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. [Link]

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  • ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]

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Technical Support Center: Synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the complexities of biaryl synthesis, ensuring successful and reproducible outcomes in your laboratory.

Introduction

This compound is a key structural motif in numerous functional materials and pharmaceutical compounds. Its synthesis, while conceptually straightforward, can present various challenges depending on the chosen synthetic route. This guide will explore the nuances of the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi couplings—as well as classical alternatives like the Ullmann and Gomberg-Bachmann reactions. We will delve into the mechanistic underpinnings of these transformations to provide a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions.[1] These include the Suzuki-Miyaura coupling, Stille coupling, and Negishi coupling.[1][2] Classical methods such as the Ullmann reaction and the Gomberg-Bachmann reaction are also employed, though they often come with their own set of challenges.[3][4]

Q2: How do I choose the best synthetic route for my specific needs?

A2: The selection of a synthetic route depends on several factors, including the availability of starting materials, functional group tolerance, desired yield, and scalability. The Suzuki-Miyaura coupling is often a good starting point due to the stability and commercial availability of boronic acids and the generation of non-toxic byproducts.[1] The Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of organotin reagents.[5] The Negishi coupling is known for its high reactivity, though organozinc reagents can be sensitive to air and moisture.[6] The Ullmann reaction is a classical method that avoids palladium but typically requires harsh reaction conditions and can have low yields.[4] The Gomberg-Bachmann reaction is another classical alternative but often suffers from low yields and side reactions.[7][8]

Q3: What are the key advantages and disadvantages of the main cross-coupling reactions for this synthesis?

A3:

ReactionAdvantagesDisadvantages
Suzuki-Miyaura Mild reaction conditions; commercially available and stable organoboron reagents; non-toxic byproducts.[1]Potential for homocoupling, especially in the presence of oxygen.[9]
Stille High functional group tolerance; air and moisture stable organostannanes.[10]Toxicity of organotin reagents and byproducts; water-insoluble tin reagents.[5]
Negishi High reactivity; good functional group tolerance.[6]Air and moisture sensitivity of organozinc reagents; potential for catalyst deactivation by coordinating functional groups.[11]
Ullmann Palladium-free.Harsh reaction conditions (high temperatures); often low yields; can be limited to symmetrical biaryls.[4]
Gomberg-Bachmann Palladium-free; readily available starting materials (anilines).Generally low yields (<40%); formation of side products due to radical intermediates.[7][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is giving me a very low yield of the desired biphenyl product. What are the potential causes and how can I fix it?

A: Low yield is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of low yield.

    • Cause: The presence of coordinating functional groups (e.g., amines, thiophenes) in your substrates can bind to the palladium center and inhibit its catalytic activity.[11] The formation of palladium black is a visual indicator of catalyst decomposition.

    • Solution:

      • Ligand Screening: Employ more robust ligands. For instance, bulky, electron-rich phosphine ligands like XPhos or SPhos can stabilize the catalyst and improve performance, especially with challenging substrates.[11] Bidentate ligands like dppf can also enhance catalyst stability.[11]

      • Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) on a small scale can help determine if catalyst deactivation is the issue.[11]

      • Slow Addition: In some cases, the slow addition of one of the coupling partners or the catalyst can maintain a low, steady concentration of the active catalyst, minimizing decomposition pathways.

  • Inefficient Transmetalation: This is a critical step in the catalytic cycle where the organic group is transferred from the organometallic reagent to the palladium center.

    • Cause: The transmetalation step can be slow, particularly in Stille couplings.[12] For Suzuki couplings, the choice of base is crucial for the activation of the organoboron species.

    • Solution:

      • Suzuki: Screen different bases. While potassium carbonate is common, stronger bases like cesium carbonate or potassium phosphate can be more effective, especially with less reactive substrates. The solvent system also plays a role; aqueous solvent mixtures are often necessary.

      • Stille: The addition of a copper(I) co-catalyst can significantly accelerate the transmetalation step.

      • Negishi: Ensure the organozinc reagent is freshly prepared and of high quality.

  • Poor Substrate Quality or Reactivity:

    • Cause: Impurities in starting materials can poison the catalyst. For Suzuki reactions, incomplete formation or degradation of the boronic acid can be a problem. For Negishi reactions, the organozinc reagent may not have formed efficiently.

    • Solution:

      • Purify Starting Materials: Ensure the purity of your aryl halide and organometallic reagent through recrystallization or chromatography.

      • Verify Reagent Formation: For Negishi couplings, it's advisable to titrate the organozinc reagent to determine its exact concentration before use. For Suzuki reactions, ensure the boronic acid is a pure, crystalline solid.

Issue 2: Significant Homocoupling Side Products

Q: I am observing a significant amount of homocoupled products (e.g., 4,4'-dimethoxybiphenyl or methyl 4,4'-biphenyldicarboxylate) in my reaction mixture. How can I suppress this side reaction?

A: Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings.

  • Presence of Oxygen (Suzuki-Miyaura):

    • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[9]

    • Solution: Rigorous exclusion of oxygen is critical.

      • Degassing: Thoroughly degas all solvents and water by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[9]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Ullmann Reaction Conditions:

    • Cause: The classical Ullmann reaction is inherently prone to homocoupling, especially when attempting to synthesize unsymmetrical biaryls.[13]

    • Solution:

      • Use a Large Excess: Employing a large excess of one of the aryl halides can favor the cross-coupling product, although this is not always practical or economical.

      • Modern Modifications: Consider ligand-assisted Ullmann couplings at lower temperatures, which can provide better selectivity.

Visualizing the Synthetic Pathways

A clear understanding of the reaction mechanisms is paramount for effective troubleshooting. The following diagrams illustrate the catalytic cycles for the primary palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Base Base (e.g., K2CO3) Base->ArPdX BoronicAcid Ar'-B(OH)2 BoronicAcid->ArPdX ArylHalide Ar-X ArylHalide->ArPdX

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Stille_Coupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Organostannane Ar'-SnR3 Organostannane->ArPdX ArylHalide Ar-X ArylHalide->ArPdX

Caption: Catalytic Cycle of the Stille Coupling.

Negishi_Coupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Organozinc Ar'-ZnX Organozinc->ArPdX ArylHalide Ar-X ArylHalide->ArPdX

Caption: Catalytic Cycle of the Negishi Coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a reliable method for the synthesis of the target compound via a Suzuki-Miyaura coupling.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a minimal amount of toluene.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and ethanol to the reaction flask, followed by the catalyst solution via syringe. Finally, add degassed water (equivalent to the volume of ethanol).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

References

  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(35), 4704–4734. [Link]

  • Kolotaev, A. V., Razinov, A. L., & Khachatryan, D. S. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry, 34(2), 948-953. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Gomberg-Bachmann reaction - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.). Retrieved January 26, 2026, from [Link]

  • Buchwald, S. L., & Martin, R. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Accounts of chemical research, 44(8), 635–646. [Link]

  • Gomberg–Bachmann reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reasons for stalling of a Negishi coupling? : r/Chempros - Reddit. (2023, March 5). Retrieved January 26, 2026, from [Link]

  • Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX - Slideshare. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gomberg–Bachmann reaction | 16 Publications | 160 Citations | Top Authors - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. (n.d.). Retrieved January 26, 2026, from [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 26, 2026, from [Link]

  • Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem - YouTube. (2025, November 9). Retrieved January 26, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved January 26, 2026, from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. (n.d.). Retrieved January 26, 2026, from [Link]

  • Negishi Coupling Reaction Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 26, 2026, from [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. (2023, September 13). Retrieved January 26, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 26, 2026, from [Link]

  • Journal of Molecular Structure - Jadara Research Center. (2024, November 23). Retrieved January 26, 2026, from [Link]

  • 21.01.3.3: Negishi Coupling - Chemistry LibreTexts. (2015, March 19). Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the foundation of numerous biologically active compounds.[1] Among these, Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate and its derivatives have garnered significant interest due to their diverse pharmacological potential, ranging from anticancer to anti-inflammatory and antimicrobial activities.[2] This guide provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery and development endeavors.

The Biphenyl Core: A Foundation for Diverse Bioactivity

The structural rigidity of the biphenyl moiety, combined with the electronic properties of its substituents, dictates the molecule's interaction with biological targets. The parent compound, this compound, possesses a methoxy group and a methyl carboxylate group at the 4' and 4 positions, respectively. These functional groups are key determinants of its pharmacokinetic and pharmacodynamic properties. Variations in these substituents, or the introduction of new functional groups on the biphenyl rings, can significantly modulate the compound's biological profile.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for forming the crucial carbon-carbon bond between two aryl moieties.[1]

A general workflow for the synthesis is as follows:

A Aryl Halide (e.g., Methyl 4-bromobenzoate) F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., K2CO3) D->F Base E Solvent (e.g., Toluene/Ethanol/Water) E->F Solvent G This compound F->G

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This methodology allows for the introduction of a wide array of substituents on either phenyl ring by selecting the appropriate starting materials. For instance, to synthesize derivatives with a hydroxyl group, a demethylation step can be performed on the methoxy-substituted compound.

Comparative Biological Activities

The true potential of this compound derivatives lies in their diverse biological activities. Here, we compare their performance in key therapeutic areas, supported by available experimental data.

Anticancer Activity

Biphenyl derivatives have shown promising cytotoxic effects against various cancer cell lines. The substitution pattern on the biphenyl rings plays a crucial role in determining their anticancer potency.

A study on a series of biphenyl carboxylic acids provides valuable insights into the structure-activity relationship (SAR) for anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[2] While not direct derivatives of our core molecule, these findings offer a strong basis for comparison.

Compound/DerivativeSubstitutionCancer Cell LineIC50 (µM)[2]
Reference: Tamoxifen -MCF-7Not specified
MDA-MB-231Not specified
Derivative 1 Unsubstituted PhenylMCF-710.14 ± 2.05
MDA-MB-23110.78 ± 2.58
Derivative 2 4'-BenzyloxyMCF-79.92 ± 0.97
MDA-MB-2319.54 ± 0.85
Derivative 3 4'-ChloroMCF-7> 50
MDA-MB-231> 50
Derivative 4 4'-CyanoMCF-7> 50
MDA-MB-231> 50
Derivative 5 4'-MethoxyMCF-7> 50
MDA-MB-231> 50

Analysis of Anticancer Activity:

From the data, it is evident that the nature of the substituent at the 4'-position significantly influences the cytotoxic activity. The unsubstituted and benzyloxy-substituted derivatives exhibited the most potent activity against both MCF-7 and MDA-MB-231 cell lines. In contrast, the introduction of chloro, cyano, or even methoxy groups at the 4'-position resulted in a dramatic decrease in activity.[2] This suggests that bulky and electron-donating or -withdrawing groups at this position may be detrimental to the anticancer efficacy of this class of compounds. The higher potency of the benzyloxy derivative could be attributed to its increased lipophilicity, facilitating better cell membrane penetration.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of biphenyl derivatives B->C D Incubate for 48-72h C->D E Add MTT solution (5 mg/mL) to each well D->E F Incubate for 4h at 37°C E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H

Figure 2: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer.[5] Biphenyl derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key inflammatory mediators.

The anti-inflammatory effects of these compounds are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_p P-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to promoter Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates Biphenyl Biphenyl Derivatives Biphenyl->IKK Inhibits

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Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. For a molecule such as Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative with potential applications in medicinal chemistry and organic electronics, an unambiguous determination of its three-dimensional atomic arrangement is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural validation, benchmarked against other powerful analytical techniques. We will delve into the causality behind experimental choices, presenting a self-validating framework for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity

This compound, with its core biphenyl scaffold, possesses rotational freedom around the central carbon-carbon single bond. This conformational flexibility can significantly influence its biological activity and material properties. Therefore, confirming the precise torsion angle between the two phenyl rings in the solid state is a critical piece of structural information that only high-resolution techniques like X-ray crystallography can provide. While spectroscopic methods offer valuable insights into connectivity and electronic environment, they often fall short of delivering the definitive spatial arrangement of atoms.

X-Ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[1] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map can be constructed, revealing the precise position of each atom.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps and the rationale behind them.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Precursor (4'-methoxy-biphenyl-4-carboxylic acid) Esterification Esterification to This compound Synthesis->Esterification Chemical Transformation Purification Purification (Recrystallization/Chromatography) Esterification->Purification Purity is Crucial Solvent_Screening Solvent Screening Purification->Solvent_Screening High Purity Sample Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystallization Optimal Conditions Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Single, Defect-Free Crystal Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Precise Orientation Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Final Structural Model

Caption: A comprehensive workflow for the X-ray crystallographic validation of a small molecule.

Detailed Experimental Protocol

1. Synthesis and Purification: The synthesis of the precursor, 4'-methoxy-biphenyl-4-carboxylic acid, can be achieved via a Suzuki coupling reaction.[2] Subsequent esterification yields the target molecule, this compound. Rigorous purification, typically through recrystallization or column chromatography, is essential as impurities can inhibit crystal growth.[3]

2. Crystal Growth: The formation of a high-quality single crystal is often the most challenging step.[4]

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal. Slow evaporation of a saturated solution is a common and effective technique.

  • Method: Slow evaporation, vapor diffusion, and cooling crystallization are standard methods. For biphenyl compounds, a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) for vapor diffusion can be effective.

3. Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction pattern is recorded at various orientations.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

While a crystal structure for the exact title compound is not publicly available, data from a closely related molecule, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, reveals a dihedral angle of 5.78 (4)° between the biphenyl rings.[5] This provides a reasonable expectation for the conformation of this compound in the solid state.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and crucial information.

TechniqueInformation ProvidedAdvantagesLimitations
X-Ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, torsion angles, intermolecular interactions.[1]Unambiguous structural determination in the solid state.Requires a suitable single crystal, which can be difficult to obtain. Provides no information on solution-state conformation or dynamics.
NMR Spectroscopy Connectivity of atoms (1D and 2D NMR), electronic environment of nuclei, solution-state conformation (NOESY/ROESY).[6]Provides detailed information about the molecule in solution, which is often more relevant to its biological activity. Does not require crystallization.Does not provide precise bond lengths and angles. Conformational analysis can be complex and may not yield a single definitive structure.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[7]High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and isomerism. Does not directly provide 3D structural information.
Computational Chemistry Prediction of stable conformations, calculation of theoretical spectroscopic data, and potential crystal packing.[8][9]Can provide insights into structures that are difficult to crystallize. Can aid in the interpretation of experimental data.Predictions are theoretical and must be validated by experimental data. Accuracy is dependent on the level of theory and computational resources.
In-Depth Comparison

X-Ray Crystallography vs. NMR Spectroscopy:

The primary distinction lies in the state of matter being analyzed. X-ray crystallography reveals the static structure in the solid state, influenced by crystal packing forces. NMR spectroscopy, on the other hand, provides information about the dynamic structure in solution, often presenting an average of multiple conformations. For a flexible molecule like a biphenyl derivative, the dihedral angle observed in the crystal structure may not be the predominant conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the solution-state conformation.[4]

xray_vs_nmr cluster_xray_info Solid State cluster_nmr_info Solution State Xray X-Ray Crystallography Xray_Info1 Static 3D Structure Xray->Xray_Info1 Xray_Info2 Precise Bond Parameters Xray->Xray_Info2 Xray_Info3 Intermolecular Interactions Xray->Xray_Info3 NMR NMR Spectroscopy NMR_Info1 Dynamic Conformation NMR->NMR_Info1 NMR_Info2 Atomic Connectivity NMR->NMR_Info2 NMR_Info3 Electronic Environment NMR->NMR_Info3

Caption: Key differences in the structural information provided by X-ray crystallography and NMR spectroscopy.

X-Ray Crystallography vs. Mass Spectrometry:

Mass spectrometry is an exceptionally sensitive technique for determining the molecular weight and elemental formula of a compound.[7] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the confident determination of the chemical formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide clues about the connectivity of the molecule. However, mass spectrometry alone cannot distinguish between isomers or provide any information about the three-dimensional arrangement of atoms.

The Role of Computational Chemistry:

Computational methods can play a predictive and supportive role in structural elucidation.[8] Crystal structure prediction (CSP) algorithms can generate a landscape of energetically favorable crystal packing arrangements for a given molecule. These predicted structures can be compared with experimental powder X-ray diffraction data to identify the correct crystal form, even when single crystals are unavailable. Furthermore, theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of complex NMR spectra.

Conclusion: A Synergistic Approach

While single-crystal X-ray crystallography provides the ultimate benchmark for the structural validation of this compound in the solid state, a comprehensive understanding of its chemical nature requires a multi-faceted analytical approach. The synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry, supported by computational modeling, provides a self-validating system that ensures the highest level of scientific integrity. For drug development and materials science, this rigorous structural characterization is not merely a procedural step but a fundamental requirement for advancing a molecule from the laboratory to its intended application.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1393415, Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Available at: [Link]

  • Digital Discovery. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Available at: [Link]

  • NIST. Methyl biphenyl-4-carboxylate. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. Available at: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • MDPI. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Computational prediction of organic crystal structures and polymorphism. Available at: [Link]

  • National Library of Medicine. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Available at: [Link]

  • UCL Discovery. Computational prediction of organic crystal structures. Available at: [Link]

  • ResearchGate. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available at: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • ePrints Soton. Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Available at: [Link]

  • IUCr Journals. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole. Available at: [Link]

  • Separation Science. Biphenyl, the Go To Phase for LC-MS Method Development. Available at: [Link]

  • NIST. Biphenyl. In NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9920766, Methyl biphenyl-2-carboxylate. Available at: [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available at: [Link]

  • National Library of Medicine. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Available at: [Link]

  • National Library of Medicine. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Available at: [Link]

  • ResearchGate. Computational prediction of organic crystal structures and polymorphism. Available at: [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available at: [Link]

  • ResearchGate. Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Available at: [Link]

  • Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their proper disposal. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of risk assessment, waste segregation, and institutional EHS (Environmental Health & Safety) partnership.

Hazard Identification and Inherent Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent step in the handling and disposal process. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally analogous compounds provide a strong basis for a conservative risk assessment.

The biphenyl backbone is a core structure in many persistent organic pollutants. Although this compound is not a polychlorinated biphenyl (PCB), the stability of the biphenyl ring system suggests that it may not be readily biodegradable, making environmental release a significant concern. The primary hazards, based on data from similar molecules, are related to irritation.[1][2]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationGHS CategoryRationale and Precautionary Action
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2] Prolonged contact should be avoided. Always wear nitrile gloves and a lab coat.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2] ANSI-rated safety glasses or goggles are mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2] All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.

Causality of Experimental Choice: The decision to handle this compound within a chemical fume hood is a direct consequence of its potential to cause respiratory tract irritation.[1][2] By containing the solid powder, we eliminate the primary exposure route (inhalation) and protect the user.

Pre-Disposal Operations: Engineering Controls and PPE

Proper disposal begins with proper handling. Engineering controls and Personal Protective Equipment (PPE) are the first lines of defense. Every protocol described herein is part of a self-validating system; by following these steps, you inherently minimize risk and ensure the waste is properly characterized for the next stage of disposal.

Engineering Controls:

  • Chemical Fume Hood: Always handle and weigh solid this compound inside a certified chemical fume hood. This prevents the generation of airborne dust.[3]

  • Safety Shower & Eyewash Station: Ensure there is unobstructed access to a functional safety shower and eyewash station.

Personal Protective Equipment (PPE): Your choice of PPE must be based on a risk assessment. For this compound, the following are considered mandatory.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles.Protects against eye irritation from airborne particulates or splashes.[1]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Prevents skin contact and irritation.[1] Change gloves immediately if contaminated.
Body Protection Flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood.If a fume hood is not available, a NIOSH-approved respirator with P100 particulate filters would be necessary, but this is not a recommended practice.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to its final handoff to EHS professionals.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal gen Waste Generation (Solid Compound, Contaminated Labware) select Step 1: Select & Prepare Waste Container (HDPE, Wide-Mouth) gen->select collect Step 2: Collect Waste (Avoid Dust Generation) select->collect label_node Step 3: Label Container (UMD Hazardous Waste Tag) collect->label_node store Step 4: Store in SAA (Secondary Containment) label_node->store ehs Step 5: Request EHS Pickup (Submit Waste Form) store->ehs pickup Step 6: EHS Collection (Trained Professionals) ehs->pickup final Final Disposal (Approved TSDF) pickup->final

Caption: Waste Disposal Workflow for this compound.

Protocol Details:

  • Container Selection and Preparation:

    • Select a wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid.[4] The container must be clean, dry, and in good condition.

    • The original manufacturer's container is often a suitable choice if it is empty and can be safely repurposed.

    • Affix your institution's hazardous waste tag (e.g., "UMD Hazardous Waste" tag) to the container before adding any waste.[5]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container using a scoop or spatula. Perform this action inside a fume hood to minimize dust.

    • Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, wipes) should be placed directly into the solid waste container.

    • Contaminated Glassware: Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container (e.g., "Non-Halogenated Organic Solvents"). The third rinsate can often be disposed of down the drain, but confirm this with your institution's EHS guidelines.

  • Waste Container Labeling:

    • Proper labeling is a critical regulatory requirement.[4] The label must include:

      • The words "Hazardous Waste".[4]

      • The full, unabbreviated chemical name: "this compound".

      • An accurate estimate of the percentage composition if mixed with other materials.

      • The accumulation start date (the date the first piece of waste is added).

      • The name of the principal investigator and the laboratory location (building and room number).[4]

  • Temporary Storage:

    • The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be stored within a secondary containment tray to contain any potential leaks or spills.[5]

    • Never store incompatible wastes in the same secondary containment.[5] For example, this organic solid waste should be segregated from strong acids or oxidizers.

  • Arranging for Final Disposal:

    • Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS department.[6]

    • Do not allow waste to accumulate for extended periods. Federal and state regulations limit the amount of time waste can be stored in an SAA.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential. For a small spill of solid this compound, follow this procedure.

G start Spill Occurs assess Assess Severity (Inside Fume Hood?) start->assess minor_spill Minor Spill (<10g, Contained) assess->minor_spill Yes major_spill Major Spill (>10g or Outside Hood) assess->major_spill No secure Restrict Access to Area minor_spill->secure alert Alert Colleagues & Evacuate Area major_spill->alert alert->secure call_ehs Call EHS/Emergency Response secure->call_ehs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) secure->ppe cleanup Clean Spill ppe->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Decision Tree for Responding to a Solid Chemical Spill.

Minor Spill Cleanup Protocol (Solid, <10g, within a fume hood):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill location.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.

  • Control Dust: Do NOT use a dry brush or towel, as this will generate dust.[7]

  • Absorb/Collect: Gently cover the spill with an absorbent pad or paper towel to prevent it from becoming airborne. Carefully sweep the solid material up using a plastic dustpan and non-sparking scoop.[1][8]

  • Place in Waste Container: Place the collected material and all cleanup supplies (gloves, pads, etc.) into your pre-labeled hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a towel wetted with a suitable solvent (e.g., ethanol), then with soap and water. Place the used towels in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor.

For major spills or any spill outside of a fume hood, evacuate the area and call your institution's emergency response line immediately.

By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and contained within the scope of your discoveries.

References

  • 4-Methoxybiphenyl - Material Safety D
  • 4'-Methoxybiphenyl-4-carboxylic acid - Safety D
  • 4-Methoxybiphenyl - Safety D
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. eCFR :: U.S. Government Publishing Office. [Link]

  • 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde - Hazard Summary. PubChem, National Institutes of Health. [Link]

  • Chemical Hygiene Plan. Montana Tech.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Waste disposal technologies for polychlorinated biphenyls. National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • 4-(6-Hydroxyhexyloxy)
  • Chemical Waste Guidelines. University of Maryland - Environmental Safety, Sustainability & Risk.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. As a structurally related compound to other biphenyl derivatives used in organic synthesis and pharmaceutical research, understanding its specific handling requirements is paramount to ensuring laboratory safety.[1] This document synthesizes data from closely related compounds to establish a robust framework for personal protection, operational procedures, and disposal.

Disclaimer: Specific safety data for this compound is not extensively available. The following guidance is expertly extrapolated from the Safety Data Sheet (SDS) for its parent compound, 4'-Methoxybiphenyl-4-carboxylic acid, which shares the same core structure and is expected to present a similar hazard profile.[2]

Hazard Assessment and Rationale for Control

The primary rationale for stringent PPE protocols stems from the hazard classification of the parent compound, 4'-Methoxybiphenyl-4-carboxylic acid. It is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2]

Given that this compound is typically a solid or powder, the principal routes of exposure are through inhalation of dust, and direct contact with the skin or eyes.[3][4] Therefore, our defense-in-depth strategy is centered on creating an impermeable barrier to these exposure routes.

Hazard Classification (Based on Parent Compound)Potential Health EffectImplication for Handling
Skin Irritation (Category 2) Causes skin irritation, redness, and discomfort upon contact.Impermeable gloves and a lab coat are mandatory to prevent direct skin contact.[2]
Serious Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation.Chemical safety goggles or a face shield are essential to protect against airborne particles.[2]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation if dust is inhaled.Handling must occur in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[2][5]

Core Protective Equipment & Operational Protocols

Adherence to the following PPE and procedural guidelines is mandatory when handling this compound.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, ensure proper engineering controls are in place.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Stations: Ensure that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE) Ensemble
  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be worn over goggles for added protection during procedures with a high risk of splashing or dust generation.

  • Skin and Body Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5] Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened to protect skin and personal clothing.[7]

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required.[3]

    • In situations where a fume hood is not available, or if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator is necessary.[2][7] A P95 or N95 particulate respirator is a suitable minimum.

Procedural Workflow: From Setup to Cleanup

The logical flow of operations is critical to minimizing exposure risk. The following workflow outlines the essential steps for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Operation prep2 Gather All Materials prep1->prep2 prep3 Don PPE (See Donning Diagram) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin Work handle2 Perform Experimental Steps handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Complete Work clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3 clean4 Doff PPE (See Doffing Diagram) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: High-level workflow for handling the chemical.

PPE Donning and Doffing Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles / Face Shield doff2->doff3

Caption: Proper sequence for donning and doffing PPE.

Emergency Response and Disposal

Exposure Response
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or symptoms like respiratory irritation develop, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]

Spill and Waste Management
  • Spill Cleanup: In the event of a spill, avoid generating dust.[3] Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[2][8] Clean the spill area thoroughly.

  • Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] One recommended method for organic solids is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner.[5] Always entrust disposal to a licensed waste disposal company.[6]

References

  • 4-Methoxybiphenyl - SAFETY DATA SHEET. Thermo Fisher Scientific (Avocado Research Chemicals).[Link]

  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.[Link]

  • 4-Methoxy-4'-methyl-1,1'-biphenyl - ChemBK. ChemBK.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.